MM-206
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHEANDHXHGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-2206 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-2206 is a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B). By selectively targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), MK-2206 effectively disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade frequently hyperactivated in a wide range of human cancers. This targeted inhibition leads to the induction of cell cycle arrest and apoptosis, and a reduction in tumor cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of MK-2206, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
MK-2206 functions as a non-ATP competitive inhibitor of Akt.[1] Its unique allosteric mechanism of action involves binding to the pleckstrin homology (PH) domain of Akt.[2] This binding event induces a conformational change in the Akt protein, which prevents its translocation to the plasma membrane, a crucial step for its activation by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1).[2] By inhibiting the activation of Akt, MK-2206 effectively blocks the phosphorylation of a multitude of downstream substrates, thereby attenuating the pro-survival and pro-proliferative signals of the PI3K/Akt/mTOR pathway.[3][4]
The PI3K/Akt/mTOR Signaling Pathway and MK-2206 Intervention
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[6][7]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of MK-2206.
As depicted in the diagram, growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with PH domains, including Akt and PDK1, bringing them into close proximity at the plasma membrane. This facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 and by mTOR Complex 2 (mTORC2) at serine 473.[4]
Activated Akt then phosphorylates a wide array of downstream targets, including:
-
Tuberous Sclerosis Complex 2 (TSC2): Phosphorylation of TSC2 by Akt inhibits its GAP activity towards the small GTPase Rheb, leading to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3]
-
Glycogen Synthase Kinase 3β (GSK3β): Akt-mediated phosphorylation of GSK3β inhibits its activity, thereby promoting cell survival and proliferation.[3]
-
Forkhead Box O (FOXO) transcription factors: Phosphorylation of FOXO proteins by Akt leads to their sequestration in the cytoplasm, preventing the transcription of genes involved in apoptosis and cell cycle arrest.[3]
-
Bcl-2-associated death promoter (BAD): Phosphorylation of BAD by Akt promotes its dissociation from the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby inhibiting apoptosis.[3]
MK-2206, by preventing the initial activation of Akt, leads to a cascade of inhibitory effects on these downstream signaling molecules, ultimately resulting in reduced cancer cell proliferation and survival.[3][4]
Quantitative Data on MK-2206 Activity
The efficacy of MK-2206 has been evaluated across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Akt1 | (Cell-free assay) | 8 | [8][9] |
| Akt2 | (Cell-free assay) | 12 | [8][9] |
| Akt3 | (Cell-free assay) | 65 | [6][8] |
| COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | < 200 | [10] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | < 200 | [10] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | < 200 | [10] |
| CHLA-10 | Ewing Sarcoma | < 200 | [10] |
| CNE-2 | Nasopharyngeal Carcinoma | Low micromolar range | [11] |
| C666-1 | Nasopharyngeal Carcinoma | Low micromolar range | [11] |
| HONE-1-EBV | Nasopharyngeal Carcinoma | Low micromolar range | [11] |
| HONE-1 | Nasopharyngeal Carcinoma | Low micromolar range | [11] |
| HNE-1 | Nasopharyngeal Carcinoma | Low micromolar range | [11] |
| HK1 | Nasopharyngeal Carcinoma | Low micromolar range | [11] |
Note: The sensitivity of cancer cell lines to MK-2206 has been associated with the presence of PIK3CA mutations or PTEN loss.[6]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of MK-2206.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of MK-2206 (e.g., 0.01 to 10 µM) for 72 to 96 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated Akt and its downstream targets.
Caption: The general workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with MK-2206 at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[13][14]
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of MK-2206 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer MK-2206 orally (e.g., 120-180 mg/kg) according to a specified schedule (e.g., three times a week). The control group receives the vehicle.[10][15]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of MK-2206.[7]
Conclusion
MK-2206 is a highly specific allosteric inhibitor of Akt that effectively abrogates the pro-survival and pro-proliferative signaling of the PI3K/Akt/mTOR pathway in cancer cells. Its mechanism of action, characterized by the induction of cell cycle arrest and apoptosis, is well-supported by a robust body of preclinical and clinical data. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MK-2206 and other Akt inhibitors in the treatment of cancer.
References
- 1. MK-2206 induces apoptosis of AML cells and enhances the cytotoxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MK-2206 sensitizes BRCA-deficient epithelial ovarian adenocarcinoma to cisplatin and olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Signaling of MK-2206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2206 is a potent, orally bioavailable, allosteric inhibitor of all three AKT (Protein Kinase B) isoforms (AKT1, AKT2, and AKT3). By binding to a site distinct from the ATP-binding pocket, MK-2206 locks AKT in a closed, inactive conformation, preventing its crucial phosphorylation and subsequent activation.[1][2] This inhibition disrupts the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, a central signaling nexus that governs cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common event in a wide array of human cancers, making AKT a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the downstream signaling consequences of MK-2206-mediated AKT inhibition, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core molecular interactions and workflows.
Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors. This activation leads to the phosphorylation and activation of AKT. Once active, AKT phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
MK-2206 functions by preventing the phosphorylation of AKT at key residues, namely Threonine 308 (T308) and Serine 473 (S473).[1][3][5] This blockade is the initiating event that leads to a cascade of downstream effects.
Caption: Downstream signaling cascade initiated by MK-2206-mediated AKT inhibition.
Key Downstream Consequences of AKT Inhibition
The primary consequence of MK-2206 treatment is the dose-dependent reduction in the phosphorylation of AKT's direct downstream targets.[6][7] This leads to several key anti-tumor outcomes:
-
Inhibition of Cell Proliferation and Survival: MK-2206 treatment leads to the decreased phosphorylation of proline-rich AKT substrate of 40 kDa (PRAS40), glycogen (B147801) synthase kinase 3β (GSK3β), and Forkhead box protein O1/O3a (FOXO1/FOXO3a).[6][7][8] This prevents the inactivation of these proteins by AKT, ultimately leading to reduced protein synthesis (via mTORC1 pathway) and decreased cell proliferation.
-
Induction of Apoptosis: By preventing the inhibitory phosphorylation of the pro-apoptotic protein Bad, MK-2206 promotes apoptosis.[6] Furthermore, studies show that MK-2206 treatment leads to a dose-dependent increase in the levels of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1] Concurrently, the expression of survivin, an inhibitor of apoptosis, is markedly reduced.[1]
-
Cell Cycle Arrest: The inhibition of AKT signaling by MK-2206 results in cell cycle arrest, primarily at the G0/G1 phase.[7][8] This is often accompanied by a reduction in the number of cells in the S phase.[9]
-
Induction of Autophagy: In some cellular contexts, MK-2206 has been shown to induce autophagy, as evidenced by an increase in the autophagy marker LC3-II.[7][9] However, in some cases, autophagy may act as a protective mechanism against MK-2206's cytotoxic effects.[7]
Quantitative Data Summary
The efficacy of MK-2206 has been quantified across various preclinical models. The following tables summarize key data points regarding its potency and anti-proliferative activity.
| AKT Isoform | IC₅₀ (nM) | Reference |
| AKT1 | 5 - 8 | [3][8][9] |
| AKT2 | 12 | [3][8][9] |
| AKT3 | 65 | [3][8][9] |
Table 1. In Vitro Potency of MK-2206 against Purified Human AKT Isoforms.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SUNE-1 | Nasopharyngeal | < 1 | [8] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal | 3 - 5 | [8] |
| COG-LL-317 | T-cell ALL | 0.05 | [10] |
| RS4;11 | ALL | < 0.2 | [10] |
| Kasumi-1 | AML | < 0.2 | [10] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | [10] |
| CCLP-1 | Cholangiocarcinoma | ~1.0 | [11] |
| SG231 | Cholangiocarcinoma | > 2.0 | [11] |
Table 2. Anti-proliferative Activity (IC₅₀) of MK-2206 in Various Cancer Cell Lines (72-96h exposure).
| Downstream Target | Cell Line | MK-2206 Conc. | Effect | Reference |
| p-AKT (S473) | MTC-TT | 0-20 µM | Dose-dependent decrease | [1] |
| p-AKT (T308) | ZR75-1 | 50 nM | Decrease observed within 1 hour | [6] |
| p-GSK3β | ZR75-1 | 50-5000 nM | Dose-dependent decrease | [6] |
| p-PRAS40 | SUNE-1, CNE-2 | 0-10 µM | Dose-dependent decrease | [8] |
| p-S6 | SUNE-1, CNE-2 | 0-10 µM | Dose-dependent decrease | [8] |
| p-4E-BP1 | ZR75-1 | 500-5000 nM | Significant inhibition | [6] |
| Cleaved Caspase-3 | MTC-TT | 0-20 µM | Dose-dependent increase | [1] |
| Cleaved PARP | MTC-TT | 0-20 µM | Dose-dependent increase | [1] |
| Survivin | MTC-TT | 0-20 µM | Marked reduction | [1] |
Table 3. Effects of MK-2206 on Key Downstream Signaling Molecules in Cancer Cell Lines.
Key Experimental Protocols
The investigation of MK-2206's downstream effects relies on a set of core molecular and cell biology techniques.
Western Blotting for Phosphoprotein Analysis
This technique is essential for observing the direct effect of MK-2206 on the phosphorylation status of AKT and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 1-2 x 10⁶ cells in a 100 mm dish) and allow them to adhere overnight. Treat cells with varying concentrations of MK-2206 (e.g., 0, 50 nM, 500 nM, 5 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Place culture dishes on ice, wash cells twice with ice-cold PBS. Add 0.5-1 mL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) per dish. Scrape cells and transfer the lysate to a pre-cooled microcentrifuge tube.[12]
-
Lysate Processing: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
Sample Preparation: Normalize protein amounts for each sample (typically 20-30 µg per lane). Add 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose) using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-cleaved PARP, anti-β-actin) overnight at 4°C with gentle agitation.[12]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After final washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
Caption: Standard workflow for Western Blot analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC₅₀ of MK-2206.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of MK-2206. Remove the old medium and add 100 µL of medium containing the desired concentrations of MK-2206 or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO₂ incubator.[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with MK-2206.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with MK-2206 or vehicle for the desired duration (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using trypsin-free dissociation buffer. Combine all cells and wash with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Conclusion
MK-2206 effectively inhibits the PI3K/AKT/mTOR pathway by preventing the activation of AKT. This action triggers a cascade of downstream events, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest. The potent, dose-dependent effects on key downstream effectors like GSK3β, PRAS40, S6, and PARP have been well-documented across numerous cancer cell lines. The provided data and protocols offer a foundational guide for researchers investigating the molecular consequences of AKT inhibition and the therapeutic potential of agents like MK-2206. Its activity, particularly in cancers with aberrant PI3K pathway signaling, underscores the value of continued research and development in this area.[6]
References
- 1. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Profile of MK-2206: An In-depth Technical Guide on the Allosteric Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for MK-2206, a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. MK-2206 has been extensively evaluated in preclinical models, demonstrating significant anti-tumor activity both as a single agent and in combination with other therapies. This document summarizes key findings, presents quantitative data in a structured format, details common experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Mechanism of Action and Cellular Effects
MK-2206 is a highly selective, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] Unlike ATP-competitive inhibitors, MK-2206 binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation.[3][4] This mode of action confers high selectivity for Akt over other kinases.[5]
Inhibition of Akt by MK-2206 leads to a cascade of downstream effects, including the suppression of phosphorylation of key substrates such as GSK3β, FKHR, BAD, TSC2, and PRAS40.[2][5][6] This ultimately results in the inhibition of mTOR signaling, induction of cell cycle arrest (primarily at the G0/G1 phase), and promotion of apoptosis.[6][7][8] Preclinical studies have consistently demonstrated that MK-2206 can effectively block Akt signaling in a dose-dependent manner across various cancer cell lines.[8][9]
In Vitro Efficacy
The anti-proliferative activity of MK-2206 has been demonstrated in a broad panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar to nanomolar range, with particular sensitivity observed in cell lines harboring genetic alterations that lead to hyperactivation of the PI3K/Akt pathway, such as PIK3CA mutations or PTEN loss.[6][9]
Table 1: In Vitro IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (µM) | Reference(s) |
| CNE-2 | Nasopharyngeal Carcinoma | PIK3CA mutation | Low micromolar range | [6] |
| C666-1 | Nasopharyngeal Carcinoma | PIK3CA amplification | Low micromolar range | [6] |
| HONE-1-EBV | Nasopharyngeal Carcinoma | Not specified | Low micromolar range | [6] |
| SUNE-1 | Nasopharyngeal Carcinoma | Not specified | < 1 | [10] |
| CNE-1 | Nasopharyngeal Carcinoma | Not specified | 3-5 | [10] |
| HONE-1 | Nasopharyngeal Carcinoma | Not specified | 3-5 | [10] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | Not specified | < 0.2 | [11] |
| RS4;11 | Acute Lymphoblastic Leukemia | Not specified | < 0.2 | [11] |
| Kasumi-1 | Acute Myeloid Leukemia | Activating KIT mutation | < 0.2 | [11] |
| CHLA-10 | Ewing Sarcoma | Not specified | < 0.2 | [11] |
| T47D | Breast Cancer | PIK3CA H1047R | Sensitive | [12] |
| ZR75-1 | Breast Cancer | Not specified | Sensitive | [9] |
| MCF7 | Breast Cancer | PIK3CA E545K | Sensitive | [9] |
| MDA-MB-231 | Breast Cancer | PTEN normal | Resistant | [9] |
In Vivo Efficacy
MK-2206 has demonstrated significant anti-tumor activity in various preclinical xenograft models. Oral administration of MK-2206 has been shown to inhibit tumor growth and, in some cases, induce tumor regression. The efficacy in vivo is often correlated with the inhibition of Akt phosphorylation in tumor tissues.[8]
Table 2: In Vivo Anti-Tumor Efficacy of MK-2206 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference(s) |
| CNE-2 | Nasopharyngeal Carcinoma | Not specified | Significant | [10][13] |
| A2780 | Ovarian Cancer | 240 mg/kg, 3x/week | ~60% | [5] |
| NCI-H292 | Lung Carcinoma | 120 mg/kg, single dose | ~50% pAkt inhibition at 12h | [11] |
| OS-31 | Osteosarcoma | 180 mg/kg, M-W-F | >2-fold increase in time to event | [11] |
| AS, BE2, SY5Y, NGP | Neuroblastoma | 200 mg/kg | 22-48% | [14] |
| ZR75-1 | Breast Cancer | 240 mg/kg or 480 mg/kg | Dose-dependent | [9] |
Combination Therapies
A significant body of preclinical evidence supports the use of MK-2206 in combination with other anti-cancer agents. The inhibition of the pro-survival Akt pathway can sensitize tumor cells to the cytotoxic effects of chemotherapy and the growth-inhibitory effects of targeted therapies.[15]
Key Combination Strategies:
-
With Chemotherapy: MK-2206 has shown synergistic or additive effects when combined with cytotoxic agents such as cisplatin, docetaxel, gemcitabine, and carboplatin.[5][6][15]
-
With Targeted Therapies: Synergistic interactions have been observed with EGFR inhibitors (e.g., erlotinib) and dual EGFR/HER2 inhibitors (e.g., lapatinib).[5][15][16]
-
With mTOR Inhibitors: Combination with mTOR inhibitors like rapamycin (B549165) has demonstrated enhanced anti-tumor effects.[14]
Mechanisms of Resistance
As with many targeted therapies, acquired resistance to MK-2206 can develop. Preclinical studies have identified several potential mechanisms of resistance:
-
Upregulation of Akt Isoforms: Increased expression of AKT3 has been shown to confer resistance to MK-2206 in breast cancer models.[12][17]
-
Rewiring of Signaling Pathways: Resistance can be driven by the compensatory activation of parallel signaling pathways, such as the PIM signaling pathway.[18][19]
-
Alterations in Akt Itself: Mutations in AKT1 have been associated with acquired resistance to allosteric inhibitors like MK-2206.[18][19]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used in the evaluation of MK-2206.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of MK-2206 (e.g., 0.01 to 10 µM) for 72-96 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Reading: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.
Western Blot Analysis for Phospho-Akt
-
Cell Lysis: Treat cells with MK-2206 for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nu/nu or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer MK-2206 orally at the desired dose and schedule (e.g., 120-240 mg/kg, 3 times a week). The vehicle control is often 30% Captisol.[9]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested for analysis of target inhibition (e.g., phospho-Akt levels by Western blot or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of MK-2206.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I Study of an AKT Inhibitor (MK-2206) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 19. researchgate.net [researchgate.net]
In Vitro Efficacy of MK-2206: A Technical Overview for Cancer Researchers
Introduction
MK-2206 is a highly potent and selective, orally bioavailable, allosteric inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2][3] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high affinity, preventing their activation and subsequent downstream signaling.[1][4][5] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers makes Akt a prime therapeutic target.[2][4] This technical guide provides an in-depth summary of the in vitro effects of MK-2206 on various tumor cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental application.
Mechanism of Action: Allosteric Inhibition of Akt
MK-2206 functions as a non-ATP competitive, allosteric inhibitor.[2] It binds to the pleckstrin homology (PH) domain of Akt, locking the kinase in an inactive conformation and preventing its translocation to the cell membrane, a crucial step for its activation by upstream kinases like PDK1. This mechanism effectively blocks the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), thereby inhibiting its kinase activity.[4][6] The subsequent deactivation of the PI3K/Akt/mTOR pathway leads to reduced cell proliferation and survival.[7]
Quantitative Efficacy Data
MK-2206 demonstrates potent anti-proliferative activity across a wide range of tumor cell lines. Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), is particularly pronounced in cell lines with genetic alterations that lead to constitutive activation of the PI3K/Akt pathway, such as PIK3CA mutations or loss of the tumor suppressor PTEN.[4][8][9]
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 | 72-96 | [10][11] |
| CNE-1 | Nasopharyngeal Carcinoma | 3 - 5 | 72-96 | [10][11] |
| CNE-2 | Nasopharyngeal Carcinoma | 3 - 5 | 72-96 | [10][11] |
| HONE-1 | Nasopharyngeal Carcinoma | 3 - 5 | 72-96 | [10][11] |
| MTC-TT | Medullary Thyroid Cancer | Dose-dependent suppression | 192 (8 days) | [6] |
| OCUT1, K1, FTC133 | Thyroid Cancer | ~0.5 | Not Specified | [9] |
| C643, Hth7, TPC1 | Thyroid Cancer | < 0.5 | Not Specified | [9] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 | 96 | [5] |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | 96 | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | 96 | [5] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | 96 | [5] |
| SK-BR-3 | Breast Cancer | ~0.3 (alone), ~0.15 (w/ MLN4924) | 48 | [12] |
| MDA-MB-231 | Breast Cancer | ~0.29 (alone), ~0.19 (w/ MLN4924) | 48 | [12] |
Note: IC50 values can vary based on experimental conditions, including assay duration and specific methodologies. The median relative IC50 value for MK-2206 across a broader panel of pediatric preclinical testing program cell lines was 2.2 µM.[5]
Phenotypic Effects on Tumor Cells
In vitro treatment with MK-2206 elicits several key anti-tumor responses:
-
Inhibition of Proliferation: MK-2206 consistently suppresses cancer cell proliferation in a dose-dependent manner.[6][10][11] This is a direct consequence of inhibiting the pro-growth signals downstream of Akt.
-
Induction of Apoptosis: In many cell lines, such as medullary thyroid cancer, MK-2206 treatment leads to the induction of apoptosis.[6] This is evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[6] However, in some contexts, like nasopharyngeal carcinoma cell lines, apoptosis was not observed.[10][11]
-
Cell Cycle Arrest: The inhibitor can induce cell cycle arrest, typically at the G1 phase, preventing cells from progressing to the S phase of DNA replication.[10][11]
-
Induction of Autophagy: In certain nasopharyngeal cancer cells, MK-2206 has been shown to induce autophagy.[10][11]
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the in vitro effects of MK-2206.
Cell Culture and Drug Preparation
-
Cell Lines: Culture desired tumor cell lines (e.g., CNE-1, CNE-2, HONE-1, SUNE-1) in their recommended medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Drug Stock: Prepare a high-concentration stock solution of MK-2206 (e.g., 10 mM) by dissolving it in dimethyl sulfoxide (B87167) (DMSO).[10][13] Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of MK-2206 (e.g., 0-20 µM) and a vehicle control (DMSO).[6]
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, 72, or 96 hours).[5][10]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with MK-2206 at various concentrations for a specified time (e.g., 72 hours).[8]
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment with MK-2206 for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (Ser473), total Akt, p-GSK3β, cleaved PARP, GAPDH) overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations: Workflows and Pathways
Experimental Workflow for In Vitro Assessment
Western Blot Analysis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. MK-2206 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of Cancer Cells through Reduction of Total Akt and Downregulation of Salinomycin-Induced pAkt, pGSk3β, pTSC2, and p4EBP1 by Cotreatment with MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
MK-2206: An In-Depth Analysis of a Novel Allosteric Inhibitor Targeting the PI3K/Akt/mTOR Pathway
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs cell cycle progression, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has established it as a prime target for therapeutic intervention.[1][2] MK-2206 is a potent, orally active, and highly selective allosteric inhibitor of the Akt kinase, a central node in this pathway.[3][4] This technical guide provides a comprehensive overview of MK-2206, detailing its mechanism of action, its modulatory effects on the PI3K/Akt/mTOR pathway, and its preclinical and clinical significance. We consolidate quantitative data on its potency and efficacy, outline key experimental protocols for its evaluation, and present visual diagrams of its role in cellular signaling and experimental design.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is activated by a variety of upstream signals, including growth factors and hormones, which bind to receptor tyrosine kinases (RTKs).[5][6] This engagement activates Class I PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][7] PIP3 recruits proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), to the plasma membrane.[7][8] This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 at threonine 308 and by mTOR Complex 2 (mTORC2) at serine 473.[6][7]
Once activated, Akt phosphorylates a wide array of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like Bad and activation of transcription factors that promote survival.
-
Cell Growth and Proliferation: Activation of mTOR Complex 1 (mTORC1), which in turn phosphorylates p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[7] Akt also phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), influencing cell cycle progression.[9]
-
Metabolism: Regulation of glucose uptake and utilization.
The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[1][7] In many cancers, loss of PTEN function or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) leads to hyperactivation of the pathway, promoting oncogenesis.[9][10]
MK-2206: A Potent and Selective Allosteric Akt Inhibitor
MK-2206 is an orally bioavailable, small-molecule inhibitor that targets all three isoforms of Akt.[11] Unlike ATP-competitive inhibitors, MK-2206 functions through an allosteric mechanism, binding to a pocket at the interface of the kinase and PH domains.[11] This binding locks Akt into an inactive conformation, preventing its recruitment to the plasma membrane and subsequent phosphorylation and activation.[11][12]
Mechanism of Action
The allosteric inhibition by MK-2206 is dependent on the presence of the PH domain, which confers high selectivity for Akt over other kinases.[12] By preventing the conformational changes necessary for activation, MK-2206 effectively inhibits the auto-phosphorylation of Akt at both Thr308 and Ser473.[10][12] This blockade abrogates all downstream signaling mediated by Akt.
Selectivity and Potency
MK-2206 demonstrates high potency against the three Akt isoforms, with a slightly lower potency for Akt3.[3][13] Its selectivity is a key feature, as it shows no significant inhibitory activity against a wide panel of other protein kinases when tested at concentrations up to 1µM.[12]
| Parameter | Akt1 | Akt2 | Akt3 | Reference(s) |
| IC₅₀ (in vitro enzyme assay) | 5-8 nM | 12 nM | 65 nM | [3][12][13][14][15][16] |
| Table 1: Potency of MK-2206 against Akt Isoforms. The table summarizes the half-maximal inhibitory concentration (IC₅₀) values of MK-2206 against the three human Akt isoforms. |
Pharmacological Effects in the PI3K/Akt/mTOR Pathway
Treatment of cancer cells with MK-2206 leads to a dose-dependent inhibition of Akt signaling.[9] This is evidenced by a marked reduction in the phosphorylation of Akt itself and its key downstream effectors.
Modulation of Downstream Effectors
-
PRAS40: MK-2206 attenuates the phosphorylation of proline-rich Akt substrate of 40 kDa (PRAS40), a key substrate that mediates signals from Akt to mTORC1.[14]
-
GSK3β: Inhibition of Akt leads to decreased phosphorylation of GSK3β.[9]
-
mTORC1 Signaling: By blocking the Akt/PRAS40 axis, MK-2206 leads to reduced mTORC1 activity, which is observed through the decreased phosphorylation of its targets, such as the ribosomal protein S6.[12][14]
-
Apoptosis and Cell Cycle: The inhibition of Akt signaling by MK-2206 can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis, as evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[10][14][17] It can also induce autophagy in certain cell types.[14]
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of MK-2206.
Preclinical Antitumor Activity
MK-2206 has demonstrated significant antitumor activity as a single agent and in combination with other therapies across a wide range of preclinical cancer models.
In Vitro Efficacy
MK-2206 effectively inhibits the proliferation of numerous human cancer cell lines, with particular sensitivity observed in lines harboring genetic alterations that activate the PI3K/Akt pathway, such as PIK3CA mutations or PTEN loss.[3][9]
| Cancer Type | Cell Line | Genetic Status | IC₅₀ (µM) | Reference(s) |
| Nasopharyngeal | SUNE-1 | - | < 1 | [14] |
| Nasopharyngeal | CNE-1, CNE-2, HONE-1 | PIK3CA mutant (CNE-2) | 3 - 5 | [14][18] |
| Breast | Multiple | Varies (PIK3CA/PTEN status) | Sensitive: < 0.5 | [9] |
| Osteosarcoma | OS-31 | - | - (In vivo sensitive) | [13] |
| ALL | COG-LL-317, RS4;11 | - | < 0.2 | [13] |
| AML | Kasumi-1 | KIT mutation | < 0.2 | [13] |
| Ewing Sarcoma | CHLA-10 | - | < 0.2 | [13] |
| Table 2: In Vitro Efficacy of MK-2206 in Various Cancer Cell Lines. The table shows the IC₅₀ values for MK-2206 in different cancer cell lines, highlighting increased sensitivity in some contexts. |
In Vivo Efficacy
In xenograft models, orally administered MK-2206 has been shown to inhibit tumor growth. For example, in a PTEN-mutant ZR75-1 breast cancer xenograft model, MK-2206 treatment effectively inhibited Akt signaling, reduced cell proliferation, and suppressed tumor growth.[9] Similar potent in vivo activity has been observed in nasopharyngeal carcinoma and osteosarcoma models.[13][14]
Combination Therapies
The therapeutic potential of MK-2206 is enhanced when used in combination with other anticancer agents.[4] It has shown synergistic effects with:
-
Chemotherapeutic Agents: MK-2206 can augment the efficacy of standard agents like paclitaxel, carboplatin, and gemcitabine.[4][9] It can suppress the Akt phosphorylation that is sometimes induced by cytotoxic drugs.[4]
-
Molecularly Targeted Drugs: Synergistic inhibition of cell proliferation has been observed when MK-2206 is combined with EGFR inhibitors (erlotinib) or dual EGFR/HER2 inhibitors (lapatinib).[4]
Mechanisms of Resistance
As with many targeted therapies, acquired resistance to MK-2206 can develop. Studies have identified distinct mechanisms of resistance:
-
Upregulation of Akt Isoforms: In breast cancer models, acquired resistance to MK-2206 has been associated with the marked upregulation of AKT3 expression.[19][20] This suggests that cancer cells can overcome the inhibition of AKT1/2 by increasing the expression of the less-sensitive AKT3 isoform.
-
Alterations in Akt: In prostate cancer models, resistance to the allosteric inhibitor MK-2206 has been linked to alterations in the AKT1 gene itself.[21][22] Interestingly, this is a distinct mechanism from resistance developed against ATP-competitive Akt inhibitors, which often involves the activation of parallel signaling pathways.[21]
Key Experimental Methodologies
The preclinical evaluation of MK-2206 involves a standard set of in vitro and in vivo assays to characterize its activity and mechanism.
Caption: General experimental workflow for preclinical evaluation of MK-2206.
Cell Viability Assays (MTT or SRB)
-
Principle: To determine the concentration of MK-2206 that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of MK-2206 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for 72-96 hours.[14][23]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours to allow formazan (B1609692) crystal formation, or fix cells for Sulforhodamine B (SRB) staining.
-
Solubilize crystals (for MTT) or the bound dye (for SRB).
-
Measure absorbance using a microplate reader.
-
Calculate cell viability as a percentage relative to the control and determine the IC₅₀ value using non-linear regression analysis.[9]
-
Western Blotting
-
Principle: To detect changes in protein expression and phosphorylation levels within the PI3K/Akt/mTOR pathway upon MK-2206 treatment.
-
Methodology:
-
Treat cells with specified concentrations of MK-2206 for a set time (e.g., 24 hours).[9][10]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[24]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against: p-Akt (Ser473), p-Akt (Thr308), total Akt, p-PRAS40, p-GSK3β, p-S6, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[9][10]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of MK-2206 in a living organism.
-
Methodology:
-
Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., nu/nu or NSG).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, MK-2206).
-
Administer MK-2206 orally (e.g., via gavage) at a predetermined dose and schedule (e.g., 240 mg/kg once weekly or 180 mg/kg thrice weekly).[9][13]
-
Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight as a measure of toxicity.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target inhibition in vivo.[9]
-
Clinical Development
MK-2206 has been evaluated in numerous Phase I and II clinical trials for a variety of solid tumors and hematological malignancies, including breast cancer, non-small cell lung cancer, and others.[16][25][26][27] Trials have explored its use as a monotherapy and in combination with other standard-of-care treatments.[25][27] While it has shown evidence of target inhibition and some clinical activity, particularly in tumors with PI3K pathway alterations, overall response rates as a single agent have been modest in some settings.[11] Ongoing research focuses on identifying predictive biomarkers to select patient populations most likely to benefit and exploring more effective combination strategies.[9][16]
Conclusion
MK-2206 is a well-characterized, potent, and selective allosteric inhibitor of Akt that effectively abrogates signaling through the PI3K/Akt/mTOR pathway. Its ability to inhibit proliferation and induce apoptosis in cancer cells, especially those with an activated PI3K pathway, has been robustly demonstrated in preclinical models. While its journey through clinical trials highlights the challenges of targeting this complex pathway, MK-2206 remains an invaluable tool for researchers and a foundational agent in the ongoing effort to develop effective therapies against Akt-driven malignancies. Future work will continue to refine its clinical application through biomarker-driven patient selection and rational combination therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 18. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Facebook [cancer.gov]
- 27. Akt Inhibitor MK-2206 and Anastrozole With or Without Goserelin Acetate in Treating Patients With Stage II-III Breast Cancer - Mayo Clinic [mayo.edu]
Investigating the Antineoplastic Activity of MK-2206: A Technical Guide
Introduction
MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B) that has been investigated for its antineoplastic activity.[1][2] Akt is a crucial node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various human cancers.[3] This pathway plays a significant role in promoting cell survival, proliferation, growth, and metabolism, while inhibiting apoptosis.[3][4] The aberrant activation of Akt signaling can contribute to tumorigenesis and resistance to cancer therapies.[2] MK-2206 selectively targets all three Akt isoforms (Akt1, Akt2, and Akt3), making it a promising agent for cancer treatment.[1][5][6] This technical guide provides a comprehensive overview of the antineoplastic activity of MK-2206, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.
Mechanism of Action
MK-2206 functions as a non-ATP competitive, allosteric inhibitor of Akt.[2] Its inhibitory action requires the presence of the pleckstrin homology (PH) domain, making it highly selective for Akt.[7][8] By binding to Akt, MK-2206 locks the kinase in an inactive conformation, preventing its phosphorylation at key residues (Threonine 308 and Serine 473) and subsequent activation.[3][7][8] This inhibition blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of effector molecules such as PRAS40, GSK3β, and S6 ribosomal protein.[7][8][9][10] The net effect is the suppression of tumor cell proliferation and the induction of apoptosis.[2]
Preclinical Antineoplastic Activity
In Vitro Studies
MK-2206 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines.[7][8] Its efficacy is particularly notable in cell lines with genetic alterations that lead to the constitutive activation of the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations.[7][8][11] In vitro studies have shown that MK-2206 can inhibit cell cycle progression, induce G0/G1 phase arrest, and trigger apoptosis.[9][10][11] Furthermore, in some cancer cell lines, MK-2206 has been observed to induce autophagy.[9]
Table 1: In Vitro IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Akt Isoforms | - | Akt1: 5-8 nM, Akt2: 12 nM, Akt3: 65 nM | [5][6][8][9] |
| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia | 0.05 µM | [12] |
| RS4;11 | Acute Lymphoblastic Leukemia | < 200 nM | [12] |
| Kasumi-1 | Acute Myeloid Leukemia | < 200 nM | [12] |
| CHLA-10 | Ewing Sarcoma | < 200 nM | [12] |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 µM | [9] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal Carcinoma | 3-5 µM | [9] |
| Various | Breast Cancer (PTEN/PIK3CA mutant) | Sensitive (< 500 nmol/L) | [11] |
| Various | Pediatric Cancers (Median) | 2.2 µM | [12] |
In Vivo Studies
The antitumor efficacy of MK-2206 has been validated in various preclinical animal models. Oral administration of MK-2206 has been shown to inhibit tumor growth in xenograft models of different cancers, including breast, ovarian, and neuroblastoma.[4][8][11] In some studies, MK-2206 demonstrated a dose-dependent growth-inhibitory effect.[11] While objective responses like tumor regression were not always observed, significant tumor growth inhibition was a consistent finding.[12]
Table 2: In Vivo Antitumor Activity of MK-2206 in Xenograft Models
| Cancer Type | Model System | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Ovarian Cancer (A2780) | Nude Mice Xenograft | 240 mg/kg, orally, 3 times/week | ~60% | [6][7][8] |
| Breast Cancer (ZR75-1) | Nude Mice Xenograft | 240-480 mg/kg | Dose-dependent growth inhibition | [11] |
| Nasopharyngeal Carcinoma (CNE-2) | Nude Mice Xenograft | 480 mg/kg once/week or 240 mg/kg 3 times/week | Significant inhibition compared to control | [9] |
| Osteosarcoma | Xenografts | 180 mg/kg, M-W-F | Significant differences in EFS distribution in 6 of 6 xenografts | [12] |
| Neuroblastoma | Nude Mice Xenograft | 200 mg/kg | 22-48% depending on the cell line | [4] |
Clinical Studies
MK-2206 has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other anticancer agents.[13][14] While the drug was generally well-tolerated, its single-agent activity was modest in some cancer types.[15][16][17] The most common treatment-related adverse events included rash (maculopapular and acneiform), diarrhea, nausea, fatigue, and hyperglycemia.[15][17][18] In combination with standard neoadjuvant chemotherapy, MK-2206 showed improved pathologic complete response (pCR) rates in patients with HER2-positive and/or hormone receptor-negative breast cancers.[18][19]
Table 3: Summary of Clinical Trial Results for MK-2206
| Trial Phase | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| Phase II | Gastric/Gastroesophageal Junction Cancer | MK-2206 monotherapy (second-line) | Limited activity: Response rate 1%, Overall survival 5.1 months. | [16] |
| Phase II | Advanced Non-Small Cell Lung Cancer (EGFR wild-type) | MK-2206 + Erlotinib | Met primary endpoint: Disease control rate of 47% at 12 weeks. | [20] |
| Phase II (I-SPY 2) | Breast Cancer (HR-negative/HER2-positive) | MK-2206 + Standard Neoadjuvant Therapy | Higher estimated pCR rates compared to control (0.48 vs 0.29). | [18][19] |
| Phase II | Acute Myeloid Leukemia (Relapsed/Refractory) | MK-2206 monotherapy | Insufficient clinical activity, only 1 response out of 18 evaluable patients. | [15] |
| Phase II | Uterine Serous Carcinoma | MK-2206 monotherapy | Limited activity: Objective response rate of 7.1%, Clinical benefit rate of 14.3%. | [17] |
| Phase II | PIK3CA-mutant ER+/HER2- Breast Cancer | MK-2206 + Anastrozole (B1683761) (neoadjuvant) | No pCRs observed; unlikely to add to the efficacy of anastrozole alone. | [21][22] |
Combination Therapies
Preclinical studies have consistently shown that MK-2206 can act synergistically with a variety of standard chemotherapeutic agents and molecularly targeted drugs.[23] These agents include topoisomerase inhibitors (doxorubicin), anti-microtubule agents (paclitaxel, docetaxel), DNA cross-linkers (carboplatin), and receptor tyrosine kinase inhibitors (erlotinib, lapatinib).[23] The combination of MK-2206 with other agents often leads to enhanced tumor inhibitory activities both in vitro and in vivo.[23] This suggests that inhibiting the Akt survival pathway can sensitize cancer cells to the cytotoxic effects of other treatments.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of MK-2206 and a vehicle control. Incubate for a specified period (e.g., 48, 72, or 96 hours).[9][12][24][25]
-
Reagent Addition: Add MTT or CCK-8/MTS reagent to each well.[26]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[26]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.[26]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[26]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blotting for Akt Signaling
This technique is used to detect changes in protein levels and phosphorylation status, providing direct evidence of Akt pathway inhibition.
-
Protocol:
-
Cell Treatment & Lysis: Treat cells with MK-2206 for a defined period. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix lysates with Laemmli sample buffer and heat to denature the proteins.[3]
-
SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[27][28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.[27][29]
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[27]
-
Analysis: Perform densitometry to quantify band intensity. Normalize the phospho-Akt signal to the total Akt signal.
-
In Vivo Xenograft Model
This protocol outlines a general procedure to evaluate the antitumor efficacy of MK-2206 in a mouse model.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., CNE-2, A2780) into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer MK-2206 orally to the treatment group according to a specified dosing schedule (e.g., 180 mg/kg, three times a week). The control group receives the vehicle (e.g., 30% Captisol).[9][12]
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.
-
Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined maximum size.[12]
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).[9]
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
-
Conclusion
MK-2206 is a potent and selective allosteric inhibitor of Akt with demonstrated antineoplastic activity in a variety of preclinical models. Its ability to block the PI3K/Akt signaling pathway leads to reduced cell proliferation and increased apoptosis, particularly in cancers with upstream activation of this pathway. While single-agent efficacy in clinical trials has been modest in some settings, MK-2206 has shown significant promise in combination with standard chemotherapies and other targeted agents. Further research may help identify specific patient populations and combination strategies that could maximize the clinical benefit of Akt inhibition with agents like MK-2206.
References
- 1. MK-2206 - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facebook [cancer.gov]
- 15. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 study of MK-2206, an allosteric inhibitor of AKT, as second-line therapy for advanced gastric and gastroesophageal junction cancer: A SWOG cooperative group trial (S1005) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II study of MK-2206, an AKT inhibitor, in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2-Positive and/or Hormone Receptor-Negative Breast Cancers in the I-SPY 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
The Allosteric Akt Inhibitor MK-2206: A Comprehensive Technical Guide to its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2206 is a potent and highly selective allosteric inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer.[1] By binding to the pleckstrin homology (PH) domain, MK-2206 locks Akt in an inactive conformation, preventing its localization to the plasma membrane and subsequent phosphorylation and activation.[2] This inhibition of Akt signaling cascades leads to the induction of apoptosis, or programmed cell death, in a wide range of human cancer cells, making it a promising therapeutic agent. This technical guide provides an in-depth overview of the molecular mechanisms by which MK-2206 induces apoptosis, detailed experimental protocols for assessing its effects, and a compilation of quantitative data to support further research and development.
Introduction: The PI3K/Akt Pathway and the Role of MK-2206
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, growth, and metabolism. Its aberrant activation is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy. Akt, a serine/threonine kinase, is a key downstream effector of PI3K. Once activated by upstream signals, such as growth factors and cytokines, Akt phosphorylates a plethora of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors.
MK-2206 distinguishes itself as an allosteric inhibitor, a mode of action that confers high selectivity.[2] Unlike ATP-competitive inhibitors, MK-2206 does not bind to the highly conserved ATP-binding pocket of kinases, thus reducing the likelihood of off-target effects. Its ability to potently inhibit Akt signaling has been demonstrated in numerous preclinical studies, leading to its evaluation in clinical trials for various solid and hematological malignancies. A primary mechanism of its anti-tumor activity is the induction of apoptosis.
Mechanism of MK-2206-Induced Apoptosis
MK-2206 triggers apoptosis through a multi-faceted approach, primarily by disrupting the balance between pro- and anti-apoptotic proteins and activating the caspase cascade.
Modulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad). The balance between these opposing factions dictates the cell's fate. Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad, and by promoting the expression of anti-apoptotic proteins.
MK-2206, by inhibiting Akt, tips this balance in favor of apoptosis:
-
Downregulation of Mcl-1: Studies in acute myeloid leukemia (AML) cells have shown that MK-2206 significantly suppresses the levels of the anti-apoptotic protein Mcl-1. This suppression is mediated through the activation of glycogen (B147801) synthase kinase 3β (GSK3β), which is normally inhibited by Akt. Activated GSK3β promotes the proteasome-dependent degradation of Mcl-1.[3]
-
Activation of Bad: Akt-mediated phosphorylation of Bad on Ser136 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL. Inhibition of Akt by MK-2206 leads to dephosphorylation of Bad, allowing it to heterodimerize with Bcl-xL and promote apoptosis.[4]
-
Altered Bax/Bcl-2 Ratio: In some cancer cell lines, treatment with MK-2206 has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and sensitizing cells to apoptosis.[5]
Activation of the Caspase Cascade
Caspases are a family of cysteine proteases that execute the apoptotic program. Their activation occurs in a hierarchical cascade, with initiator caspases (e.g., caspase-9) activating effector caspaces (e.g., caspase-3, -7).
MK-2206 treatment leads to the activation of this cascade, evidenced by the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).[6][7] Cleavage of PARP by activated caspase-3 is a hallmark of apoptosis, impairing its ability to repair DNA damage and facilitating cellular disassembly.
Cell Cycle Arrest
In addition to directly inducing apoptosis, MK-2206 can also cause cell cycle arrest, typically at the G1/S or G2/M phase, depending on the cell type.[5] This cell cycle blockade can prevent cancer cells from proliferating and can be a prelude to apoptosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by MK-2206, leading to the induction of apoptosis.
Caption: MK-2206 induced apoptosis signaling pathway.
Experimental Workflows
The following diagram outlines a typical experimental workflow to assess the pro-apoptotic effects of MK-2206.
Caption: Experimental workflow for evaluating MK-2206.
Quantitative Data on MK-2206 Induced Apoptosis
The pro-apoptotic effects of MK-2206 have been quantified across a variety of cancer cell lines. The following tables summarize key findings from the literature.
Table 1: IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| U937 | Histiocytic Lymphoma | 0.48 ± 0.15 | 24h | [5] |
| U937 | Histiocytic Lymphoma | 0.09 ± 0.01 | 48h | [5] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 0.91 ± 0.02 | 24h | [5] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 0.68 ± 0.11 | 48h | [5] |
| COG-LL-317 | T-cell Acute Lymphoblastic Leukemia | < 0.2 | 96h | [8] |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | 96h | [8] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | 96h | [8] |
| ZR75-1 | Breast Cancer | < 0.5 | 96h | |
| MCF7 | Breast Cancer | < 0.5 | 96h | |
| MDA-MB-468 | Breast Cancer | < 0.5 | 96h | |
| T47D | Breast Cancer | < 0.5 | 96h | |
| BT474 | Breast Cancer | < 0.5 | 96h |
Table 2: Induction of Apoptosis by MK-2206 in Cancer Cell Lines
| Cell Line | Cancer Type | MK-2206 Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| MCF-7 | Breast Cancer | 6 | 48 | 8.65 (MK-2206 only) | [9] |
| MCF-7 | Breast Cancer | 6 (in combination) | 48 | 35.6 | [9] |
| MDA-MB-231 | Breast Cancer | 12 | 48 | 5.45 (MK-2206 only) | [9] |
| MDA-MB-231 | Breast Cancer | 12 (in combination) | 48 | 21.7 | [9] |
| U937 | Histiocytic Lymphoma | 0.5 | 24 | Significantly increased vs control | [5] |
| U937 | Histiocytic Lymphoma | 0.5 | 48 | Higher than 24h | [5] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1.0 | 24 | Significantly increased vs control | [5] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1.0 | 48 | Higher than 24h | [5] |
| ZR75-1 | Breast Cancer | 0.05 | 72 | ~10% | |
| ZR75-1 | Breast Cancer | 0.5 | 72 | ~20% | |
| ZR75-1 | Breast Cancer | 5 | 72 | ~35% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of MK-2206 on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MK-2206
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of MK-2206 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of MK-2206. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after MK-2206 treatment.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
MK-2206
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of MK-2206 for the specified time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of proteins involved in the Akt signaling and apoptotic pathways.
Materials:
-
Cancer cell line of interest
-
MK-2206
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Mcl-1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with MK-2206 as desired and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
MK-2206 represents a promising therapeutic strategy for a variety of cancers due to its potent and selective inhibition of the pro-survival Akt signaling pathway. Its ability to induce apoptosis through the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade underscores its potential as a standalone or combination therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the pro-apoptotic capabilities of MK-2206 in the fight against cancer. Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies to maximize its clinical efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MK-2206 induces apoptosis of AML cells and enhances the cytotoxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Inducing Effect of Akt Kinase Inhibitor MK2206 on Apoptosis in U937 Cells and RS4;11 Cells, and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
The Pharmacodynamic Profile of MK-2206: An In-depth Technical Guide to Early Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early pharmacodynamic research on MK-2206, a potent, orally bioavailable, allosteric inhibitor of all three Akt (Protein Kinase B) isoforms. The document synthesizes data from foundational preclinical and initial clinical studies, focusing on the compound's mechanism of action, cellular effects, and in vivo efficacy. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Core Mechanism of Action
MK-2206 is a non-ATP competitive, allosteric inhibitor of Akt.[1] It binds to the pleckstrin homology (PH) domain of Akt, locking the kinase in an inactive conformation and preventing its translocation to the plasma membrane, a critical step for its activation.[2][3] This allosteric inhibition is highly selective for Akt isoforms.[3] The primary pharmacodynamic effect of MK-2206 is the inhibition of Akt phosphorylation at two key residues: Threonine 308 (T308) and Serine 473 (S473).[4][5] Inhibition of Akt phosphorylation prevents the activation of numerous downstream effector proteins involved in cell survival, proliferation, and metabolism.[3][6]
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[2][7] MK-2206 directly targets a central node in this pathway.
In Vitro Pharmacodynamics
Early in vitro studies across a range of cancer cell lines established the dose-dependent effects of MK-2206 on cell signaling, viability, proliferation, and apoptosis.
Inhibition of Akt Phosphorylation and Downstream Signaling
Treatment of various cancer cell lines with MK-2206 consistently demonstrated a dose-dependent decrease in the phosphorylation of Akt at both Ser473 and, to a lesser extent, Thr308.[4][5] This was accompanied by reduced phosphorylation of downstream Akt substrates, including PRAS40, GSK3β, and the ribosomal protein S6.[3][5][6]
Anti-proliferative Activity and Cell Viability
MK-2206 exhibits potent anti-proliferative activity across numerous cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) for cell growth varies depending on the genetic background of the cell line, with particular sensitivity noted in lines with PIK3CA mutations or PTEN loss.[8]
| Cell Line | Cancer Type | IC50 (µM) at 48-96h | Reference(s) |
| MOLM13 | Acute Myeloid Leukemia (AML) | 1.16 | [9] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 1.0 | [9] |
| U937 | Acute Myeloid Leukemia (AML) | 1.48 | [9] |
| MV4;11 | Acute Myeloid Leukemia (AML) | 3.92 | [9] |
| MOLM14 | Acute Myeloid Leukemia (AML) | 0.42 | [9] |
| CNE-1 | Nasopharyngeal Carcinoma (NPC) | 3-5 | [10] |
| CNE-2 | Nasopharyngeal Carcinoma (NPC) | 3-5 | [10] |
| HONE-1 | Nasopharyngeal Carcinoma (NPC) | 3-5 | [10] |
| SUNE-1 | Nasopharyngeal Carcinoma (NPC) | < 1 | [10] |
| Various | T-cell ALL | Low µM range | [11] |
| Various | Pancreatic Cancer | Effective at 0.1-1 µM | [12] |
Table 1. Summary of in vitro anti-proliferative activity (IC50) of MK-2206 in various cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
MK-2206 induces apoptosis in a dose-dependent manner in many cancer cell lines.[4][9][13] This is often evidenced by an increase in cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP).[4] Furthermore, treatment with MK-2206 frequently leads to cell cycle arrest, typically at the G0/G1 phase.[10][11][13]
In Vivo Pharmacodynamics
Preclinical xenograft models have been instrumental in demonstrating the in vivo pharmacodynamic effects and anti-tumor activity of MK-2206.
Inhibition of Tumor Growth in Xenograft Models
Oral administration of MK-2206 has been shown to significantly inhibit tumor growth in various xenograft models, including those for endometrial cancer, nasopharyngeal carcinoma, and osteosarcoma.[10][14][15]
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference(s) |
| A2780 | Ovarian Cancer | 240 mg/kg, p.o., 3x/week | ~60% tumor growth inhibition | [3] |
| Endometrial PDX | Endometrial Cancer | 120 mg/kg, p.o., 2x/week for 3 weeks | Significant tumor growth inhibition | [14][16] |
| CNE-2 | Nasopharyngeal Carcinoma | Oral administration (dose not specified) | Tumor growth inhibition | [10][17] |
| Osteosarcoma | Osteosarcoma | 180 mg/kg, p.o., 3x/week for 4 weeks | Significant differences in EFS distribution | [15] |
| ZR75-1 | Breast Cancer | 240 or 480 mg/kg, p.o., 1x/week | Dose-dependent growth inhibition | [8] |
Table 2. Summary of in vivo anti-tumor activity of MK-2206 in xenograft models. (p.o. = per os/oral administration; EFS = Event-Free Survival; PDX = Patient-Derived Xenograft)
Pharmacodynamic Biomarkers in Tumors
In vivo studies have confirmed that MK-2206 effectively modulates its target in tumor tissues. A single oral dose of 240 mg/kg in an ovarian cancer xenograft model resulted in sustained (>70%) inhibition of phospho-Akt (T308 and S473).[3] Similar reductions in pAkt have been observed in breast cancer and other xenograft models following treatment.[8]
Early Clinical Pharmacodynamics
Phase I clinical trials provided the first insights into the safety, pharmacokinetics, and pharmacodynamics of MK-2206 in patients with advanced solid tumors.
Safety and Dose
The maximum tolerated dose (MTD) for MK-2206 was established at 60 mg on an alternate-day (QOD) schedule and 200 mg on a once-weekly (QW) schedule.[18][19] Dose-limiting toxicities (DLTs) primarily included skin rash and stomatitis.[7][18]
Pharmacokinetics
MK-2206 is readily absorbed orally and exhibits a long half-life of approximately 60 to 80 hours, which supports both alternate-day and weekly dosing schedules.[3][7] Pharmacokinetic parameters were shown to be dose-proportional.[18]
Clinical Pharmacodynamic Evidence
Target engagement was confirmed in patients. Analysis of paired tumor biopsies from patients treated at the MTD showed a significant decline in phosphorylated Ser473 Akt.[18] Furthermore, suppression of the downstream substrate pPRAS40 was observed in surrogate tissues like hair follicles, confirming systemic target modulation.[18]
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in early MK-2206 research.
Western Blot Analysis for Protein Phosphorylation
This technique is used to quantify the levels of specific proteins and their phosphorylation status.
-
Sample Preparation: Cells or pulverized tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[4]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[20]
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[4]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., pAkt-S473, total Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[4][5]
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light. The signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. Levels of phosphorylated proteins are typically normalized to the total protein levels.[5]
Cell Viability and Proliferation Assays (MTT/SRB)
These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of MK-2206 (and a vehicle control) for a specified duration (e.g., 48, 72, or 96 hours).[4][10]
-
Reagent Addition:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.[4]
-
SRB Assay: Cells are fixed, and Sulforhodamine B (SRB) dye, which binds to cellular proteins, is added.[8]
-
-
Signal Measurement:
-
MTT: The formazan crystals are solubilized, and the absorbance is read on a microplate reader.
-
SRB: The unbound dye is washed away, and the bound dye is solubilized. Absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method detects one of the early events in apoptosis: the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with MK-2206 or a vehicle control for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.[8]
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (typically conjugated to a fluorophore like FITC) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD.[9][13]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer.
-
Data Analysis: The cell population is gated into four quadrants:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells The percentage of apoptotic cells (early + late) is quantified.[9]
-
Logical Relationships and Outcomes
The pharmacodynamic actions of MK-2206 initiate a cascade of cellular events leading to its anti-tumor effects.
References
- 1. Facebook [cancer.gov]
- 2. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 trial of the oral AKT inhibitor MK-2206 plus carboplatin/paclitaxel, docetaxel, or erlotinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MK-2206 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2206 is a highly potent and selective, orally bioavailable allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for cancer therapy. MK-2206 binds to a pocket in the pleckstrin homology (PH) domain of Akt, locking it in an inactive conformation and preventing its translocation to the cell membrane, a crucial step in its activation. By inhibiting Akt phosphorylation and its downstream signaling, MK-2206 can induce cell cycle arrest and apoptosis in cancer cells, particularly those with activating mutations in the PI3K/Akt pathway.[1][2][3] These application notes provide detailed protocols for utilizing MK-2206 in in vitro cell culture experiments to assess its therapeutic potential.
Mechanism of Action
MK-2206 is an allosteric inhibitor that targets the PH domain of Akt, preventing its recruitment to the plasma membrane and subsequent phosphorylation and activation by PDK1 and mTORC2.[4] This leads to the downstream inhibition of Akt substrates, such as GSK3β and FOXO transcription factors, ultimately impacting cell survival and proliferation.
Data Presentation
Table 1: IC50 Values of MK-2206 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of MK-2206 varies significantly across different cancer cell lines, often correlating with the mutational status of the PI3K/Akt pathway.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| AGS | Gastric Cancer | 8.48 | Not Specified | [5] |
| MKN-45 | Gastric Cancer | 1.89 | Not Specified | [5] |
| MGC-803 | Gastric Cancer | 0.89 | Not Specified | [5] |
| Mia PaCa-2 | Pancreatic Cancer | ~1.0 | 48 | [2] |
| Panc-1 | Pancreatic Cancer | ~1.0 | 48 | [2] |
| COG-LL-317 | T-cell ALL | 0.05 | 96 | [6] |
| RS4;11 | ALL | <0.2 | 96 | [6] |
| Kasumi-1 | AML | <0.2 | 96 | [6] |
| CHLA-10 | Ewing Sarcoma | <0.2 | 96 | [6] |
| Multiple Cell Lines | Pan-Cancer (Median) | 2.2 | 96 | [6] |
| Breast Cancer Lines (PTEN/PIK3CA mutant) | Breast Cancer | <0.5 | Not Specified | [3] |
Table 2: Induction of Apoptosis by MK-2206 in Cancer Cell Lines
MK-2206 induces apoptosis in a dose- and time-dependent manner in sensitive cell lines.
| Cell Line | MK-2206 Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Assay Method | Reference |
| Mia PaCa-2 | 1 | 48 | Significantly Increased | Annexin V/PI | [2] |
| Panc-1 | 1 | 48 | Significantly Increased | Annexin V/PI | [2] |
| MV-4-11 | Not Specified | Not Specified | Increased | Flow Cytometry | [7] |
| MOLM-13 | Not Specified | Not Specified | Increased | Flow Cytometry | [7] |
| OCI/AML3 | Not Specified | Not Specified | Increased | Flow Cytometry | [7] |
| U937 | Not Specified | Not Specified | Increased | Flow Cytometry | [7] |
| Nalm-6 | IC50 | 48 | Increased | Annexin V/PI | [8][9] |
| Reh-6 | IC50 | 48 | Increased | Annexin V/PI | [8][9] |
| Molt-4 | IC50 | 48 | Increased | Annexin V/PI | [8][9] |
| ZR75-1 | 0.5 - 5.0 | 72 | Dose-dependent increase | Annexin V | [3] |
Experimental Protocols
Preparation of MK-2206 Stock Solution
-
Reconstitution: MK-2206 is typically supplied as a dihydrochloride (B599025) salt. It is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of MK-2206 powder in sterile DMSO. For example, for a compound with a molecular weight of 498.4 g/mol , dissolve 4.984 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of MK-2206 on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MK-2206 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of MK-2206 in complete culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of MK-2206. Include a vehicle control (medium with the same concentration of DMSO as the highest MK-2206 concentration).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11] Incubate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the cell viability against the drug concentration to determine the IC50 value.
Western Blot Analysis for Phospho-Akt
This protocol is for detecting the inhibition of Akt phosphorylation at Ser473 upon MK-2206 treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MK-2206 stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of MK-2206 (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.[14] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH to ensure equal protein loading.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after MK-2206 treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MK-2206 stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of MK-2206 for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.[17]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
MK-2206 is a valuable tool for investigating the role of the PI3K/Akt signaling pathway in cancer cell biology. The protocols outlined in these application notes provide a framework for assessing the in vitro efficacy of MK-2206. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The data presented herein demonstrates the potential of MK-2206 as a therapeutic agent, particularly in cancers with dysregulated PI3K/Akt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-2206 induces apoptosis of AML cells and enhances the cytotoxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
Application Notes and Protocols for MK-2206 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MK-2206, a potent and selective allosteric inhibitor of Akt, in mouse xenograft models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from various preclinical studies.
Mechanism of Action
MK-2206 is an orally bioavailable drug that inhibits the activity of all three Akt isoforms (Akt1, Akt2, and Akt3) in a non-ATP competitive manner.[1] By binding to an allosteric site, MK-2206 locks Akt in a closed, inactive conformation, thereby preventing its phosphorylation and activation.[2] This inhibition of the PI3K/Akt signaling pathway leads to a cascade of downstream effects, including the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3][4] The efficacy of MK-2206 has been observed to be particularly pronounced in tumors harboring mutations in PIK3CA or loss of PTEN, which lead to hyperactivation of the Akt pathway.[3][5]
Experimental Protocols
A typical workflow for evaluating the efficacy of MK-2206 in a mouse xenograft model is detailed below.
Materials and Reagents
-
MK-2206: To be dissolved in a suitable vehicle. A common vehicle is 30% Captisol in sterile water.[6][7]
-
Cancer Cell Lines: Selected based on the research question (e.g., with known PIK3CA or PTEN mutation status).
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 5-8 weeks old.[8]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel: Optional, can enhance tumor cell engraftment.[9]
-
Calipers: For measuring tumor dimensions.
-
Standard laboratory equipment for cell culture, animal handling, and analysis.
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions to 80-90% confluency.[8]
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^7 cells/mL for a 5 x 10^6 cell injection in 0.1 mL).[8][10]
-
-
Tumor Implantation:
-
Allow mice to acclimate for at least one week.
-
Subcutaneously inject the prepared cell suspension (typically 0.1-0.2 mL) into the right flank of each mouse.[8]
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups, ensuring similar average tumor volumes across groups.[8][11]
-
-
MK-2206 Administration:
-
Prepare the MK-2206 formulation. For example, dissolve in 30% Captisol and sonicate before administration.[12]
-
Administer MK-2206 via oral gavage according to the selected dosing schedule (see table below). The control group should receive the vehicle alone.
-
-
In-life Monitoring and Endpoints:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record the final tumor weight.
-
Tumor tissue can be processed for various analyses:
-
Quantitative Data Summary
The following tables summarize the dosing regimens and efficacy of MK-2206 as a monotherapy in various mouse xenograft models.
Table 1: MK-2206 Dosing and Administration in Mouse Xenograft Models
| Cancer Type | Cell Line/PDX | Mouse Strain | Dose | Administration Route | Schedule | Reference |
| Breast Cancer | ZR75-1 | nu/nu | 240 mg/kg | Oral Gavage | Weekly | [3] |
| Breast Cancer | ZR75-1 | nu/nu | 480 mg/kg | Oral Gavage | Weekly | [3] |
| Breast Cancer | MCF7 | nu/nu | 360 mg/kg | Oral Gavage | Weekly | [3] |
| Endometrial Cancer | PDX (USC1, EEC2, EEC4) | NSG | 120 mg/kg | Oral Gavage | Twice a week | [6][14] |
| Pancreatic Cancer | PDX | Athymic Nude | 60 mg/kg | Oral Gavage | Three times a week | [13] |
| Osteosarcoma | PPTP Xenografts | - | 180 mg/kg | Oral Gavage | Three times a week (M-W-F) | [12] |
| Colon Cancer | - | - | 120 mg/kg | Oral Gavage | Every other day | [15] |
| Neuroblastoma | AS, BE2, SY5Y, NGP | - | 100 or 200 mg/kg | - | - | [16] |
| Nasopharyngeal Cancer | CNE-2 | Nude | 240 mg/kg | Oral Gavage | Three times a week | [7] |
| Nasopharyngeal Cancer | CNE-2 | Nude | 480 mg/kg | Oral Gavage | Once a week | [7] |
Table 2: Efficacy of MK-2206 Monotherapy in Mouse Xenograft Models
| Cancer Type | Cell Line/PDX | Dose and Schedule | Outcome | Reference |
| Breast Cancer | ZR75-1 | 240 mg/kg & 480 mg/kg, weekly | Dose-dependent tumor growth inhibition. | [3] |
| Endometrial Cancer | PDX (USC1, EEC2, EEC4) | 120 mg/kg, twice a week | Significant inhibition of tumor growth and invasion. | [6][14] |
| Pancreatic Cancer | PDX | 60 mg/kg, three times a week (in combination) | Dramatically blocked tumor growth and metastasis. | [13] |
| Osteosarcoma | PPTP Xenografts | 180 mg/kg, three times a week | Significant differences in event-free survival distribution. | [12] |
| Colon Cancer | - | 120 mg/kg, every other day | Significant reduction in tumor volume and weight. | [15] |
| Neuroblastoma | NGP | 200 mg/kg | 48% tumor growth inhibition. | [16] |
| Nasopharyngeal Cancer | CNE-2 | 240 mg/kg (3x/week) & 480 mg/kg (1x/week) | Both doses inhibited tumor growth. | [7] |
Combination Therapies
MK-2206 has shown synergistic or enhanced antitumor activity when combined with various chemotherapeutic agents and targeted therapies.[17] For instance, it has demonstrated significant efficacy in combination with paclitaxel (B517696) in breast cancer xenografts and with dinaciclib (B612106) in pancreatic cancer models.[3][13] When designing combination studies, the sequence of administration can be critical.[17]
Conclusion
MK-2206 is a valuable tool for preclinical cancer research in mouse xenograft models. Its potent and specific inhibition of the Akt signaling pathway translates to significant antitumor activity, particularly in tumors with relevant genetic alterations. The protocols and data presented here provide a solid foundation for designing and executing robust in vivo studies to further investigate the therapeutic potential of MK-2206, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Facebook [cancer.gov]
- 2. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of response to Akt inhibitor MK-2206 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Inhibition of Cyclin-Dependent Kinases (Dinaciclib) and AKT (MK-2206) Blocks Pancreatic Tumor Growth and Metastases in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-2206 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of MK-2206, an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] The information compiled herein, including dosage, administration, and experimental protocols, is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
MK-2206 is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[2][3][4] It binds to a region of the kinase that is distinct from the ATP-binding pocket, a non-ATP competitive mechanism that confers high selectivity.[1][5] This binding prevents the conformational changes required for Akt activation, thereby inhibiting its phosphorylation at key residues (Threonine 308 and Serine 473).[5][6][7] Inhibition of Akt phosphorylation blocks downstream signaling pathways involved in cell proliferation, survival, and growth, ultimately leading to the induction of apoptosis in cancer cells.[1][5] The PI3K/Akt signaling pathway is frequently dysregulated in various cancers, making it a critical target for cancer therapy.[1][4]
Data Presentation
In Vitro Efficacy of MK-2206
| Parameter | Cell Line Type | Concentration/IC50 | Notes |
| IC50 | Akt1 | 5 nM | Cell-free assay.[2][4] |
| IC50 | Akt2 | 12 nM | Cell-free assay.[2][4] |
| IC50 | Akt3 | 65 nM | Cell-free assay.[2][4] |
| Relative IC50 (Median) | Pediatric Preclinical Testing Program (PPTP) in vitro panel | 2.2 µM | 96-hour exposure.[8] |
| Effective Concentration | Nasopharyngeal carcinoma cell lines (CNE-1, CNE-2, HONE-1) | 3-5 µM | IC50 values at 72 and 96 hours.[9] |
| Effective Concentration | Nasopharyngeal carcinoma cell line (SUNE-1) | < 1 µM | IC50 value at 72 and 96 hours.[9] |
| Effective Concentration | Gastric cancer cell line (AGS) | 10 µM | Used in combination studies with cisplatin (B142131).[10] |
| Concentration Range | Various cancer cell lines | 1.0 nM - 10 µM | Typical range for in vitro testing.[8] |
| Concentration for Apoptosis Induction | Hepatocellular carcinoma cells (Mahlavu) | 5 µM | Resulted in 51.6% apoptosis after 24 hours.[11] |
In Vivo Dosage and Administration of MK-2206 in Murine Models
| Animal Model | Tumor Type | Dosage | Administration Route & Schedule | Vehicle/Formulation |
| Athymic Nude Mice | Ovarian Cancer (A2780 xenografts) | 240 mg/kg | Oral gavage, 3 times a week | Not specified |
| Nude Mice | Nasopharyngeal Carcinoma (CNE-2 xenografts) | 240 mg/kg | Oral gavage, 3 times a week for 2 weeks | Not specified |
| Nude Mice | Nasopharyngeal Carcinoma (CNE-2 xenografts) | 480 mg/kg | Oral gavage, once a week for 2 weeks | Not specified |
| Athymic Nude Mice | Endometrial Cancer | 120 mg/kg | Oral gavage, 3 times a week for 9 days | 30% Captisol |
| Nude Mice | Breast Cancer (ZR75-1 xenografts) | 240 mg/kg and 480 mg/kg | Oral gavage, weekly | Not specified |
| Non-tumored Mice | Maximum Tolerated Dose (MTD) Study | 180 mg/kg | Oral gavage, 3 times a week (Monday, Wednesday, Friday) for 4 weeks | 30% Captisol in sterile water |
| Sprague-Dawley Rats | Mammary Cancer Model | 30, 100, 300 mg/kg/day | Daily | Not specified |
| Sprague-Dawley Rats | Mammary Cancer Model | 700 mg/kg | Once a week | Not specified |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of MK-2206 on cancer cell viability.
1. Cell Seeding:
-
Seed cancer cells in 96-well plates at a density of 2,000-3,000 cells per well.[12]
-
Incubate for 24 hours to allow for cell attachment.[12]
2. Drug Treatment:
-
Prepare a stock solution of MK-2206 in dimethyl sulfoxide (B87167) (DMSO).[12][13]
-
Dilute the MK-2206 stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.3 µM to 3 µM).[12]
-
Add the diluted MK-2206 or vehicle control (DMSO) to the appropriate wells.
-
Incubate the cells for 72 to 96 hours.[12]
3. MTT Assay:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
Western Blot Analysis for Akt Pathway Inhibition
This protocol is designed to assess the phosphorylation status of Akt and its downstream targets.
1. Cell Lysis:
-
Treat cells with various concentrations of MK-2206 for a specified duration (e.g., 24 hours).[9]
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, and downstream targets like phospho-PRAS40 and phospho-S6 overnight at 4°C.[6][7][9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MK-2206 in a murine xenograft model.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[2][8]
-
Subcutaneously inject a suspension of cancer cells (e.g., CNE-2 cells) into the flank of each mouse.[2]
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
-
Prepare the MK-2206 formulation. For oral administration, MK-2206 can be dissolved in 30% Captisol in sterile water and sonicated before use.[8][13]
-
Administer MK-2206 or the vehicle control orally via gavage at the desired dose and schedule (e.g., 120 mg/kg, three times per week).[14]
4. Monitoring and Efficacy Evaluation:
-
Monitor the body weight of the mice to assess toxicity.
-
Measure tumor volumes at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-Akt).[13]
5. Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed anti-tumor effects.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Experimental Workflow Diagram
Caption: A typical preclinical experimental workflow for evaluating MK-2206.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells by Combining MK-2206 with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt is a critical signaling node downstream of phosphatidylinositol-3-kinase (PI3K), playing a pivotal role in promoting cell survival and inhibiting apoptosis.[1] Dysregulation of the PI3K/Akt pathway is a common feature in a multitude of human cancers and is frequently associated with resistance to conventional chemotherapy.[2] MK-2206 is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which has demonstrated synergistic anti-tumor effects when combined with various cytotoxic agents in preclinical studies.[1] This document provides detailed application notes and protocols for investigating the synergistic effects of combining MK-2206 with standard chemotherapy agents in vitro.
Principle of Synergy
Chemotherapeutic agents, such as DNA cross-linkers (e.g., cisplatin (B142131), carboplatin), topoisomerase inhibitors (e.g., doxorubicin (B1662922), etoposide), and anti-microtubule agents (e.g., paclitaxel (B517696), docetaxel), primarily induce cancer cell death through apoptosis. However, many cancer cells can evade apoptosis by activating pro-survival signaling pathways, with the PI3K/Akt pathway being a central mechanism of resistance.[1][2] Some chemotherapeutic agents can even induce the phosphorylation and activation of Akt as a feedback survival mechanism.[1]
MK-2206, by inhibiting Akt phosphorylation, can block this pro-survival signaling. This dual approach of inducing apoptotic pressure with chemotherapy while simultaneously inhibiting the primary survival pathway with MK-2206 can lead to a synergistic enhancement of cancer cell killing.[1][2]
Data Presentation: In Vitro Synergy of MK-2206 with Chemotherapeutic Agents
The following tables summarize the synergistic effects observed when combining MK-2206 with various chemotherapy drugs across different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of MK-2206 with Platinum-Based Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | MK-2206 Concentration | Chemotherapy Concentration | Combination Index (CI) | Reference |
| Ovarian Cancer | SKOV3 | Cisplatin | Varies | Varies | Synergistic | [2] |
| Ovarian Cancer | ES-2 | Cisplatin | Varies | Varies | Synergistic | [2] |
| Urothelial Cancer | RT112, 253J, UMUC3, T24 | Cisplatin | 500 nM | Dose-dependent | Synergistic | [3] |
| Gastric Cancer | AGS | Cisplatin | 10 µM | 10 µM | Synergistic |
Table 2: Synergistic Effects of MK-2206 with Taxanes
| Cancer Type | Cell Line | Chemotherapy Agent | MK-2206 Concentration | Chemotherapy Concentration | Combination Index (CI) | Reference |
| Ovarian Cancer | SKOV3 | Paclitaxel | Varies | Varies | Synergistic | [2] |
| Ovarian Cancer | ES-2 | Paclitaxel | Varies | Varies | Synergistic | [2] |
| Breast Cancer | Multiple | Paclitaxel | Varies | Varies | Synergistic in sensitive cell lines | [4] |
Table 3: Synergistic Effects of MK-2206 with Topoisomerase Inhibitors
| Cancer Type | Cell Line | Chemotherapy Agent | MK-2206 Concentration | Chemotherapy Concentration | Combination Index (CI) | Reference |
| Neuroblastoma | AS, BE2, NGP, SY5Y | Etoposide (B1684455) | Spanning IC50 | Spanning IC50 | Synergistic | [5] |
| T-cell ALL | MOLT-4 | Doxorubicin | Varies (ratio 30:1) | Varies | Synergistic | [6] |
| Breast Cancer | MCF-7 | Doxorubicin | Not Specified | Not Specified | Synergistic | [7] |
| Breast Cancer | MDA-MB-231 | Doxorubicin | Not Specified | Not Specified | Synergistic | [7] |
Table 4: Synergistic Effects of MK-2206 with Antimetabolites
| Cancer Type | Cell Line | Chemotherapy Agent | MK-2206 Concentration | Chemotherapy Concentration | Combination Index (CI) | Reference |
| Pancreatic Cancer | MiaPaCa-2 | Gemcitabine (B846) | 1 µM | Dose-dependent | Enhanced Cytotoxicity | [8][9] |
| Pancreatic Cancer | Panc-1 | Gemcitabine | 1 µM | Dose-dependent | Enhanced Cytotoxicity | [8][9] |
Table 5: Apoptosis Induction by MK-2206 and Chemotherapy Combination
| Cancer Type | Cell Line | Combination Treatment | Apoptosis (% of cells) | Reference |
| Non-Small Cell Lung Cancer | A549 | AZD6244 (MEKi) + MK-2206 | 29.8% | [10] |
| Non-Small Cell Lung Cancer | H157 | AZD6244 (MEKi) + MK-2206 | 27.0% | [10] |
| Breast Cancer | MDA-MB-231 | WZB117 (GLUT1i) + MK-2206 | 21.7% | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of MK-2206 and chemotherapy, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MK-2206 (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of MK-2206 and the chosen chemotherapy agent in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations. It is crucial to determine the optimal molar ratio for synergy, which can be guided by the individual IC50 values of the drugs.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with MK-2206, chemotherapy, or the combination for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the supernatant) by trypsinization, if adherent.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the Akt signaling pathway and apoptosis cascade.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling Pathway of MK-2206 and Chemotherapy Synergy.
Caption: Experimental Workflow for In Vitro Synergy Studies.
Caption: Logical Relationship of Synergistic Drug Interaction.
References
- 1. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Akt inhibitor MK-2206 enhances the cytotoxicity of paclitaxel (Taxol) and cisplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic anticancer effects of lectin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of p-Akt Following MK-2206 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Akt, also known as Protein Kinase B (PKB), is a key downstream effector of PI3K. Its full activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[2][3]
MK-2206 is a potent, orally bioavailable, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4] It binds to the pleckstrin homology (PH) domain of Akt, locking it in an inactive conformation and preventing its phosphorylation and subsequent activation of downstream targets.[4][5] This mode of action makes MK-2206 a valuable tool for investigating the role of Akt signaling in cancer and other diseases, as well as a promising therapeutic agent.
Western blotting is a fundamental technique to validate the on-target effect of MK-2206 by monitoring the phosphorylation state of Akt. A successful experiment will demonstrate a dose- and time-dependent decrease in phosphorylated Akt (p-Akt) levels relative to total Akt levels in cells treated with the inhibitor. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of MK-2206 on Akt phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway, the inhibitory action of MK-2206, and the general experimental workflow for the Western blot protocol.
Caption: PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of Akt phosphorylation by MK-2206.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with known PI3K/Akt pathway status (e.g., with PIK3CA mutations or PTEN loss).
-
MK-2206: Stock solution prepared in DMSO.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
Laemmli Sample Buffer: (4X or 2X).
-
SDS-PAGE Gels: Appropriate percentage for resolving Akt (~60 kDa).
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is often recommended.
-
Primary Antibodies:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-p-Akt (Thr308)
-
Rabbit or Mouse anti-Total Akt
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System: For detecting chemiluminescence.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of MK-2206 (e.g., 0.01, 0.1, 0.5, 1, 5 µM) for a fixed time (e.g., 24 hours) for a dose-response experiment.[6][7]
-
For a time-course experiment, treat cells with a fixed concentration of MK-2206 (e.g., 1 µM) for different durations (e.g., 1, 4, 8, 24 hours).[4]
-
Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (typically 20-40 µg per lane).
-
Add the appropriate volume of Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples before loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, and then to the loading control.
-
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response and time-course experiments analyzing the effect of MK-2206 on p-Akt (Ser473 and Thr308) levels. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the untreated control.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by MK-2206
| MK-2206 Concentration (µM) | Relative p-Akt (Ser473) Intensity (Normalized) | Relative p-Akt (Thr308) Intensity (Normalized) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.09 |
| 0.01 | 0.85 ± 0.07 | 0.88 ± 0.08 |
| 0.1 | 0.42 ± 0.05 | 0.55 ± 0.06 |
| 0.5 | 0.15 ± 0.03 | 0.25 ± 0.04 |
| 1.0 | 0.05 ± 0.02 | 0.10 ± 0.03 |
| 5.0 | < 0.01 | 0.02 ± 0.01 |
Data are represented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.
Table 2: Time-Course of Akt Phosphorylation Inhibition by MK-2206 (1 µM)
| Treatment Time (hours) | Relative p-Akt (Ser473) Intensity (Normalized) | Relative p-Akt (Thr308) Intensity (Normalized) |
| 0 (Vehicle) | 1.00 ± 0.10 | 1.00 ± 0.11 |
| 1 | 0.35 ± 0.04 | 0.48 ± 0.05 |
| 4 | 0.12 ± 0.03 | 0.20 ± 0.04 |
| 8 | 0.06 ± 0.02 | 0.11 ± 0.03 |
| 24 | 0.04 ± 0.01 | 0.09 ± 0.02 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of Akt phosphorylation following treatment with the allosteric inhibitor MK-2206. The detailed protocols and representative data will aid researchers in accurately assessing the on-target effects of MK-2206 and its potential as a therapeutic agent in cancer and other diseases characterized by aberrant PI3K/Akt signaling. Adherence to these protocols will ensure the generation of reliable and reproducible data for basic research and drug development applications.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with MK-2206 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing cell viability following treatment with MK-2206, a potent and selective allosteric inhibitor of Akt (Protein Kinase B). The protocols and data presented are intended to assist in the design and execution of robust cell viability experiments for basic research and drug development applications.
Introduction to MK-2206
MK-2206 is an orally bioavailable small molecule that inhibits the activity of all three Akt isoforms (Akt1, Akt2, and Akt3) in a non-ATP competitive manner.[1][2][3] By binding to an allosteric site, MK-2206 locks Akt in an inactive conformation, preventing its phosphorylation and subsequent activation.[4][5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a frequent event in many human cancers.[1][5] Inhibition of this pathway by MK-2206 can lead to cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[6][7] Consequently, MK-2206 is a promising therapeutic agent, and assessing its impact on cell viability is a crucial step in preclinical studies.
Mechanism of Action: PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key downstream effector of growth factor receptor tyrosine kinases. Upon activation, PI3K phosphorylates PIP2 to PIP3, which then recruits Akt to the plasma membrane where it is activated by PDK1 and mTORC2 through phosphorylation at Threonine 308 and Serine 473, respectively. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation. MK-2206 allosterically inhibits Akt, preventing its activation and blocking these downstream effects.
Figure 1. Simplified PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Quantitative Data: MK-2206 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for MK-2206 can vary significantly depending on the cell line, genetic background (e.g., PTEN or PIK3CA mutation status), and the duration of treatment.[8] Below is a summary of reported IC50 values for MK-2206 in various cancer cell lines.
| Cell Line | Cancer Type | MK-2206 IC50 | Notes |
| Akt1 | (Biochemical Assay) | 8 nM | [2] |
| Akt2 | (Biochemical Assay) | 12 nM | [2][3] |
| Akt3 | (Biochemical Assay) | 65 nM | [2][3] |
| COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | < 200 nM | [9] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | < 200 nM | [9] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | < 200 nM | [9] |
| CHLA-10 | Ewing Sarcoma | < 200 nM | [9] |
| Mahlavu | Hepatocellular Carcinoma (HCC) | More potent than in PLC cells | Higher p-Akt1 levels |
| SNU475 | Hepatocellular Carcinoma (HCC) | More potent than in PLC cells | Higher p-Akt1 levels |
| PLC | Hepatocellular Carcinoma (HCC) | Less potent than in Mahlavu | Lower p-Akt1 levels |
| SNU387 | Hepatocellular Carcinoma (HCC) | Less potent than in Mahlavu | Lower p-Akt1 levels |
| ZR75-1 | Breast Cancer (PTEN mutant) | Sensitive (< 500 nM) | [8] |
| MCF7 | Breast Cancer (PIK3CA mutant) | Sensitive (< 500 nM) | [8] |
| MDA-MB-231 | Breast Cancer | Resistant | [8] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used and the incubation time. This table provides a general reference.
Experimental Workflow for Cell Viability Assays
A typical workflow for assessing the effect of MK-2206 on cell viability involves several key steps, from cell culture preparation to data analysis. The choice of assay will depend on the specific research question, cell type, and available equipment.
Figure 2. General experimental workflow for a cell viability assay with MK-2206.
Detailed Experimental Protocols
The following are detailed protocols for common colorimetric and luminescent cell viability assays, adapted for use with MK-2206 treatment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11]
Materials:
-
MK-2206 (stored at -20°C)[3]
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS, store at 4°C protected from light)[11][12]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[13][14]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570-590 nm[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of MK-2206 in culture medium from a stock solution (e.g., in DMSO). A typical concentration range to test is 1.0 nM to 10 µM.[9] Remove the old medium and add 100 µL of the medium containing the appropriate MK-2206 concentration. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[9][13]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.45-0.5 mg/mL.[10][12][14]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13][14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11][14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background.[10]
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is similar to the MTT assay but uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye, eliminating the need for a solubilization step.[15][16]
Materials:
-
MK-2206
-
Cancer cell lines
-
Complete culture medium
-
96-well, flat-bottom tissue culture plates
-
Cell Proliferation Reagent WST-1 (ready-to-use solution)
-
Microplate reader capable of measuring absorbance between 420-480 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[16]
-
Incubation with WST-1: Incubate the plate for 0.5 to 4 hours at 37°C.[16] The optimal incubation time may vary between cell lines.
-
Absorbance Reading: Shake the plate thoroughly for 1 minute on a shaker.[16] Measure the absorbance at a wavelength between 420-480 nm.[16] A reference wavelength of >600 nm is recommended.[16]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[18][19] The amount of ATP is directly proportional to the number of viable cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal.[18]
Materials:
-
MK-2206
-
Cancer cell lines
-
Complete culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements[19][20]
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature.[21] Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Plate Equilibration: Before adding the reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[20][21]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20][21] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][22]
-
Luminescence Reading: Measure the luminescence using a luminometer.[19]
Concluding Remarks
The choice of cell viability assay for evaluating the effects of MK-2206 should be made based on the specific experimental goals, cell type, and available resources. It is often advisable to confirm results using more than one type of assay to ensure the observed effects are not an artifact of a particular assay's chemistry.[23] By following these detailed protocols and considering the provided data, researchers can generate reliable and reproducible results to further elucidate the therapeutic potential of MK-2206.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-2206 dihydrochloride [bio-gems.com]
- 4. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. OUH - Protocols [ous-research.no]
- 21. promega.com [promega.com]
- 22. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 23. researchgate.net [researchgate.net]
Phase I Clinical Trial Design for MK-2206: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Phase I clinical trial design for MK-2206, an orally bioavailable, allosteric pan-Akt inhibitor. The information compiled is based on initial first-in-human and combination therapy trials, offering insights into the drug's mechanism of action, safety profile, pharmacokinetics, and pharmacodynamics.
Introduction to MK-2206
MK-2206 is a potent and selective inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] By binding to an allosteric site, MK-2206 prevents the conformational changes required for Akt activation, thereby inhibiting the downstream signaling of the PI3K/Akt/mTOR pathway.[1][2][4] Dysregulation of this pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy.[1][3][5] Preclinical studies have demonstrated the anti-tumor activity of MK-2206 as a single agent and its synergistic effects when combined with chemotherapy or other targeted agents.[2][6]
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTOR, leading to the promotion of cell survival and proliferation. MK-2206 intervenes by inhibiting the activation of Akt, thereby blocking these downstream effects and inducing apoptosis in tumor cells.[1][7]
Phase I Clinical Trial Design: An Overview
The primary objectives of Phase I trials for MK-2206 were to determine its safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D), as well as to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[8][9] These trials typically employed a standard 3+3 dose-escalation design and enrolled patients with advanced solid tumors.[10][11]
Patient Population
Eligible patients generally had histologically confirmed advanced or metastatic solid tumors for which standard therapy was no longer effective.[6] Key exclusion criteria often included diabetes requiring medication, conditions impairing drug absorption, and significant co-morbidities.[2][8]
Dosing Regimens
Two primary dosing schedules were investigated for MK-2206: every other day (QOD) and once weekly (QW).[2][8] The exploration of a QW schedule was prompted by the long half-life of MK-2206 (approximately 60-80 hours).[8][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various Phase I studies of MK-2206.
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Dosing Schedule | Combination Agent(s) | MTD of MK-2206 | Dose-Limiting Toxicities |
| Monotherapy | |||
| Every Other Day (QOD) | N/A | 60 mg | Skin rash, Stomatitis |
| Once Weekly (QW) | N/A | 200 mg | Skin rash |
| Combination Therapy | |||
| QOD | Carboplatin + Paclitaxel | 45 mg | Rash, Febrile neutropenia |
| Q3W | Carboplatin + Paclitaxel | 135 mg | Rash, Thrombocytopenia |
| QOD | Docetaxel | Not established (high DLT rate) | Febrile neutropenia |
| QW | Erlotinib (B232) | Not reached (MAD: 135 mg) | Rash |
| QOD | Lapatinib (B449) | 45 mg | Hyponatremia, Fatigue, Rash, Hypocalcemia, Mucositis |
| QW | Paclitaxel + Trastuzumab | 135 mg | (Tolerable at this dose) |
| QW | Anastrozole / Fulvestrant | 150 mg | Rash |
Data compiled from multiple sources.[8][9][10][11][12][13][14] MAD: Maximally Administered Dose.
Table 2: Common Adverse Events (All Grades)
| Adverse Event | Frequency (%) |
| Fatigue | 68% |
| Nausea | 49% |
| Rash | 47% |
| Diarrhea | 21.2% - 41.7% |
| Hyperglycemia | 21.2% - 50% |
| Stomatitis | 58.3% |
| Pruritus | 24.2% |
Frequency ranges are presented for adverse events with notable variability across studies.[2][8][9]
Table 3: Pharmacokinetic Parameters of MK-2206
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~6 hours |
| Half-life (t1/2) | 60 - 80 hours |
| Dose Proportionality | AUC and Cmax are dose-proportional |
Data from single-agent and combination studies.[8][15][16]
Experimental Protocols
Pharmacokinetic (PK) Sample Collection and Analysis
Objective: To determine the plasma concentration-time profile of MK-2206.
Protocol:
-
Sample Collection (QOD Schedule):
-
Sample Collection (QW Schedule):
-
Sample Processing:
-
Collect blood in appropriate anticoagulant tubes.
-
Centrifuge to separate plasma.
-
Store plasma at -20°C or lower until analysis.[2]
-
-
Analysis:
-
Quantify MK-2206 concentrations using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[2]
-
Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
Objective: To assess the inhibition of Akt signaling in tumor tissue following MK-2206 administration.
Protocol:
-
Biopsy Collection:
-
Tissue Processing:
-
Immediately process or flash-freeze tissue samples to preserve protein phosphorylation status.
-
-
Analysis (Western Blot or Electrochemiluminescence Assay):
-
Prepare protein lysates from the tumor tissue.
-
Measure the levels of total Akt and phosphorylated Akt (pAkt), specifically at Serine 473 (pAktS473) and Threonine 308 (pAktT308).[4][9]
-
Analyze downstream markers such as phosphorylated PRAS40 (pPRAS40) and phosphorylated S6 ribosomal protein (p-rpS6) to confirm pathway inhibition.[7][8]
-
Normalize phosphorylated protein levels to total protein levels.
-
Conclusion
The Phase I clinical trials of MK-2206 have established its feasibility as an oral Akt inhibitor with a manageable safety profile.[9][18] Both every-other-day and once-weekly dosing schedules have demonstrated target engagement and led to the determination of MTDs for monotherapy and various combination regimens.[8][12] The most common and dose-limiting toxicities are dermatological (rash) and mucosal (stomatitis).[9] Pharmacodynamic studies have consistently shown significant inhibition of the Akt signaling pathway in both tumor and surrogate tissues.[9][12] This comprehensive data package has supported the progression of MK-2206 into further Phase II studies and rational combination trials.[9][19]
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 7. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 trial of the oral AKT inhibitor MK-2206 plus carboplatin/paclitaxel, docetaxel, or erlotinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 study of an AKT-inhibitor (MK-2206) combined with lapatinib in adult solid tumors followed by dose-expansion in advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the AKT Inhibitor MK-2206 in Combination with Hormonal Therapy in Postmenopausal Women with Estrogen Receptor-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I Study of an AKT Inhibitor (MK-2206) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Biomarker Analysis in MK-2206 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of biomarker analysis strategies employed in clinical trials of the allosteric Akt inhibitor, MK-2206. The included protocols are detailed methodologies for key biomarker assays, designed to guide researchers in the evaluation of patient samples from similar targeted therapy trials.
Introduction to MK-2206 and Biomarker Rationale
MK-2206 is an orally bioavailable, allosteric inhibitor of all three Akt (protein kinase B) isoforms (AKT1, AKT2, and AKT3)[1][2][3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy[2][3]. The rationale for biomarker analysis in MK-2206 trials is to identify patients most likely to respond to treatment (predictive biomarkers), to confirm target engagement (pharmacodynamic biomarkers), and to understand mechanisms of resistance.
Key Biomarkers in MK-2206 Clinical Trials
Clinical investigations of MK-2206 have focused on several key biomarkers:
-
Predictive Biomarkers:
-
PIK3CA Mutations: Activating mutations in the gene encoding the p110α catalytic subunit of PI3K are hypothesized to confer sensitivity to Akt inhibition[4].
-
PTEN Loss: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is another potential predictor of response[4].
-
AKT1 Mutations: Activating mutations in the AKT1 gene itself have also been explored as a predictive marker[5].
-
HER2 Status: The I-SPY 2 trial demonstrated that MK-2206 provided a significant benefit in HER2-positive breast cancers[6].
-
-
Pharmacodynamic Biomarkers:
-
Phosphorylated Akt (pAkt): A reduction in the phosphorylation of Akt at serine 473 (S473) and threonine 308 (T308) in tumor tissue or surrogate tissues (like peripheral blood mononuclear cells) indicates target inhibition by MK-2206[5][7][8].
-
Phosphorylation of Downstream Effectors: Decreased phosphorylation of Akt substrates such as PRAS40, GSK3β, and S6 ribosomal protein confirms downstream pathway modulation[8][9].
-
-
Resistance Biomarkers:
-
Upregulation of AKT3: Preclinical studies have shown that increased expression of the AKT3 isoform can confer resistance to MK-2206[10].
-
Quantitative Data from MK-2206 Clinical Trials
The following tables summarize key quantitative data from two notable clinical trials of MK-2206.
Table 1: I-SPY 2 TRIAL - Patient Demographics and Baseline Characteristics
| Characteristic | MK-2206 + Standard Therapy (n=94) | Control (Standard Therapy) (n=57) |
| Median Age, years (range) | 49 (26-70) | 48 (28-69) |
| Hormone Receptor (HR) Status | ||
| Positive | 36% | 56% |
| Negative | 64% | 44% |
| HER2 Status | ||
| Positive | 36% | 18% |
| Negative | 64% | 82% |
Data from the I-SPY 2 TRIAL, which evaluated MK-2206 in the neoadjuvant setting for high-risk early-stage breast cancer.[11]
Table 2: I-SPY 2 TRIAL - Pathological Complete Response (pCR) Rates
| Biomarker Signature | Estimated pCR Rate (MK-2206 Arm) | Estimated pCR Rate (Control Arm) | Probability of Superiority |
| HER2-Positive | 48% | 29% | 94% |
| HR-Negative/HER2-Positive | 62% | 36% | 99% |
| HR-Negative | 46% | 26% | 94% |
MK-2206 "graduated" in these three signatures, indicating a high probability of success in a phase 3 trial.[6][11]
Table 3: NCT01277757 - Phase II Trial in Advanced Breast Cancer with PIK3CA/AKT Mutations or PTEN Loss
| Cohort | Number of Patients | Key Molecular Alterations | Objective Response Rate (ORR) | 6-month Progression-Free Survival (PFS) |
| A | 18 | PIK3CA or AKT1 mutation | 5.6% (1 patient) | 5.6% |
| B | 9 | PTEN loss or mutation | 0% | 11.1% |
This trial of MK-2206 monotherapy showed limited activity in a heavily pre-treated patient population selected for specific PI3K/Akt pathway alterations.[12][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for biomarker analysis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of MK-2206.
Caption: General experimental workflow for biomarker analysis in MK-2206 trials.
Experimental Protocols
Protocol 1: PIK3CA Hotspot Mutation Analysis by Real-Time PCR (qPCR)
This protocol is for the detection of common activating mutations in the PIK3CA gene from DNA extracted from FFPE tumor tissue.
1. Materials and Reagents:
-
DNA extraction kit for FFPE tissue
-
qPCR instrument
-
Allele-specific qPCR primers and probes for PIK3CA hotspots (e.g., E542K, E545K, H1047R)
-
Wild-type and mutant control DNA
-
qPCR master mix
-
Nuclease-free water
2. DNA Extraction from FFPE Tissue:
-
Obtain FFPE tumor tissue sections (5-10 µm thick).
-
Perform deparaffinization using xylene and rehydration through a graded ethanol (B145695) series.
-
Lyse the tissue and digest with Proteinase K according to the manufacturer's protocol of the chosen DNA extraction kit.
-
Purify the genomic DNA using spin columns or magnetic beads.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer and assess its purity.
3. qPCR Reaction Setup:
-
Prepare a master mix for each mutation assay containing qPCR master mix, forward primer, reverse primer, and probe.
-
On a 96-well or 384-well PCR plate, add the appropriate volume of master mix to each well.
-
Add 5-20 ng of template DNA (from patient samples, wild-type control, and mutant control) to the respective wells. Add nuclease-free water as a no-template control.
-
Seal the plate, centrifuge briefly to collect contents at the bottom of the wells.
4. qPCR Cycling and Data Analysis:
-
Place the plate in the real-time PCR instrument.
-
Set up the thermal cycling protocol, typically including an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40-50 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
Collect fluorescence data during the annealing/extension step.
-
Analyze the amplification curves and cycle threshold (Ct) values. A positive signal for a mutation-specific probe with a Ct value within the valid range, in the absence of a signal in the no-template control, indicates the presence of the mutation.
Protocol 2: Immunohistochemistry (IHC) for Phospho-Akt (Ser473)
This protocol describes the detection of phosphorylated Akt in FFPE tumor sections.
1. Materials and Reagents:
-
FFPE tumor sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473) monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
3. Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer in a pressure cooker or water bath.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
4. Staining Procedure:
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific binding by incubating with blocking serum for 30-60 minutes.
-
Incubate with the primary anti-pAkt (S473) antibody (diluted in antibody diluent) overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Develop the signal by incubating with the DAB substrate solution until the desired brown color intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with mounting medium.
5. Analysis:
-
Examine slides under a microscope.
-
Score the staining intensity and percentage of positive tumor cells. A semi-quantitative H-score can be calculated.
Protocol 3: Western Blotting for Akt Pathway Proteins
This protocol is for the semi-quantitative analysis of total and phosphorylated Akt pathway proteins in protein lysates from tumor tissue or cells.
1. Materials and Reagents:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt S473, anti-total Akt, anti-pS6, anti-total S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Protein Extraction and Quantification:
-
Homogenize fresh-frozen tumor tissue or lyse cultured cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using image analysis software. Normalize the signal of phosphorylated proteins to their total protein counterparts and to a loading control (e.g., GAPDH or β-actin).
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2-Positive and/or Hormone Receptor-Negative Breast Cancers in the I-SPY 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Sensitization of Cancer Cells through Reduction of Total Akt and Downregulation of Salinomycin-Induced pAkt, pGSk3β, pTSC2, and p4EBP1 by Cotreatment with MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Subtype-specific prognostic implications of plasma-detected PIK3CA mutations in Vietnamese breast cancer patients [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Akt Inhibitor MK-2206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the allosteric Akt inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-2206?
MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B or PKB).[1] Unlike ATP-competitive inhibitors, MK-2206 binds to a site outside of the ATP-binding pocket, inducing a conformational change that prevents the phosphorylation and subsequent activation of Akt.[1][2] This inhibition of Akt activity leads to the suppression of the PI3K/Akt signaling pathway, which can result in decreased tumor cell proliferation and the induction of apoptosis.[1][2]
Q2: What is the selectivity profile of MK-2206?
MK-2206 is a highly selective inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3] However, it exhibits different potencies towards each isoform.
Q3: What are the known off-target effects of MK-2206?
While MK-2206 is considered highly selective for Akt, some studies suggest potential off-target effects, particularly at higher concentrations. It has been reported to have no inhibitory activity against a panel of 250 other protein kinases. However, one study noted that MK-2206 might have some off-target effects in certain cell lines, although these were not specified.[4] Researchers should be mindful that at high concentrations, the risk of off-target effects for any small molecule inhibitor increases.
Q4: What are the common mechanisms of acquired resistance to MK-2206?
Several mechanisms of acquired resistance to MK-2206 have been identified:
-
Upregulation of Akt3: Increased expression of the Akt3 isoform has been observed in breast cancer cell lines with acquired resistance to MK-2206.[5][6] Knockdown of Akt3 in these resistant cells can restore sensitivity to the inhibitor.[5][6]
-
Rewired Compensatory Signaling: Resistance can be driven by the activation of parallel signaling pathways that bypass the need for Akt signaling.[7][8]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression and phosphorylation of various RTKs, such as IGF1R, HER3, and the insulin (B600854) receptor, have been observed in breast cancer cells treated with Akt inhibitors.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with MK-2206.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of Akt phosphorylation (p-Akt). | 1. Suboptimal inhibitor concentration. | - Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. Effective concentrations can vary between cell types.[10][11] - Ensure the final concentration of MK-2206 in your assay is accurate. |
| 2. Incorrect timing of analysis. | - The kinetics of Akt inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of p-Akt. | |
| 3. Cell line is resistant to MK-2206. | - Confirm that your cell line has an active PI3K/Akt pathway (e.g., PTEN null or PIK3CA mutation), as these are generally more sensitive.[12][13] - Consider that your cell line may have intrinsic resistance mechanisms. | |
| 4. Issues with antibody for Western blotting. | - Validate your phospho-Akt antibody using a positive control (e.g., cells stimulated with a growth factor like insulin or EGF). - Use a fresh antibody or an antibody from a different vendor. | |
| High cell viability despite treatment with MK-2206. | 1. Cell line is not dependent on the Akt pathway for survival. | - Assess the baseline activity of the Akt pathway in your cell line. - Consider that other survival pathways may be dominant in your cell model. |
| 2. Acquired resistance during long-term treatment. | - If conducting long-term studies, be aware of the potential for acquired resistance.[5][6][7][8] - Analyze for mechanisms of resistance, such as Akt3 upregulation.[5][6] | |
| 3. Insufficient drug exposure. | - Ensure that the inhibitor is not degrading in the culture medium over the course of the experiment. For longer experiments, consider replenishing the medium with fresh inhibitor. | |
| Variability in in vivo tumor growth inhibition. | 1. Inconsistent drug administration. | - Ensure accurate and consistent dosing. MK-2206 is orally bioavailable.[1][14] - For oral gavage, ensure proper technique to deliver the full dose. |
| 2. Insufficient drug concentration at the tumor site. | - The maximum tolerated dose (MTD) in mice has been reported to be around 180 mg/kg.[10] - Consider that the depth and duration of Akt inhibition at the tumor site may not be sufficient for significant tumor regression.[10] | |
| 3. Tumor model is not sensitive to Akt inhibition. | - In vivo responses can be limited to tumor growth inhibition rather than regression.[10] - The tumor microenvironment can influence drug efficacy. |
Quantitative Data
Table 1: In Vitro Potency of MK-2206 against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 8[10][13][15][16] |
| Akt2 | 12[10][13][15][16] |
| Akt3 | 65[6][10][13][15][16] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of MK-2206 on cancer cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of MK-2206 in DMSO.[15]
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 20 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of MK-2206. Include a vehicle control (DMSO-containing medium).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of MK-2206 that causes 50% inhibition of cell growth.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the inhibitory effect of MK-2206 on Akt signaling.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of MK-2206 for the determined optimal time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 and Thr308) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Caption: General experimental workflow for characterizing the effects of MK-2206.
References
- 1. Facebook [cancer.gov]
- 2. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-2206 - Wikipedia [en.wikipedia.org]
- 4. sfera.unife.it [sfera.unife.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 8. researchgate.net [researchgate.net]
- 9. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MK-2206 Treatment In Vivo
Welcome to the technical support center for the use of MK-2206 in in vivo research. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental challenges, and detailed protocols to help you design and execute your studies effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MK-2206?
A1: MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B)[1][2]. It binds to a site in the pleckstrin-homology (PH) domain, which is separate from the ATP-binding pocket[3]. This binding prevents Akt from localizing to the plasma membrane, thereby inhibiting its activation[3]. As a central component of the PI3K/Akt/mTOR signaling pathway, Akt inhibition leads to decreased cell proliferation, growth, and survival, and can induce apoptosis[1][2][4]. MK-2206 is a pan-Akt inhibitor with nanomolar potency against Akt1 and Akt2, and slightly less potency against Akt3[2][5][6].
Q2: How should I formulate MK-2206 for oral gavage in mice?
A2: For in vivo experiments, MK-2206 is commonly formulated in 30% Captisol (a modified cyclodextrin) in sterile water[5][6][7]. After dissolving the compound, it is recommended to sonicate the solution for approximately 5 minutes before each administration to ensure it is well-suspended[5].
Q3: What is a good starting point for a dosing schedule in a mouse xenograft model?
A3: The optimal schedule depends on the tumor model and experimental goals. However, published studies provide several effective starting points. Due to its long half-life of 60-90 hours, intermittent dosing is often preferred[8]. Common schedules include:
-
Weekly (QW) Dosing: Doses ranging from 200 mg/kg to 480 mg/kg administered once per week have shown efficacy[6][7][8]. A dose of 200 mg/kg weekly was established as the maximum tolerated dose (MTD) in some clinical trials and is used in Phase II studies[8].
-
Intermittent Dosing (3x/week): Doses of 120 mg/kg or 240 mg/kg administered three times a week (e.g., Monday, Wednesday, Friday) have also demonstrated significant tumor growth inhibition[5][6][9][10].
It is crucial to perform a pilot study to determine the MTD in your specific animal model, as toxicity can occur at higher doses[7][11].
Q4: How do I confirm that MK-2206 is inhibiting its target in vivo?
A4: Target engagement is confirmed by measuring the phosphorylation levels of Akt and its downstream substrates in tumor tissue. The most common pharmacodynamic (PD) biomarkers are phosphorylated Akt at serine 473 (pAkt S473) and threonine 308 (pAkt T308)[4][9][12]. Inhibition of downstream effectors like pGSK3β, pPRAS40, and pS6 also confirms pathway blockade[3][7][12]. These markers can be assessed via Western blot, immunohistochemistry (IHC), or multiplex immunoassays on tumor lysates collected at a specified time point after the final dose[7][9].
Signaling Pathway and Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of the oral AKT inhibitor MK-2206 plus carboplatin/paclitaxel, docetaxel, or erlotinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with MK-2206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistent results encountered during experiments with the allosteric Akt inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: We are observing variable sensitivity to MK-2206 across different cancer cell lines. What factors could be contributing to this inconsistency?
A1: The efficacy of MK-2206 is highly dependent on the genetic background of the cell line. Key factors influencing sensitivity include:
-
PTEN and PIK3CA Status: Cell lines with PTEN loss or PIK3CA mutations often exhibit greater sensitivity to MK-2206.[1] However, not all cell lines with these mutations will be sensitive, indicating the role of other resistance mechanisms.[1]
-
Akt Isoform Expression: The ratio of Akt1 to Akt2 can influence sensitivity. Cell lines less sensitive to MK-2206 may have lower Akt1/Akt2 ratios.[1] Resistance has also been linked to the upregulation of AKT3.[2]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Cancer cells can develop resistance by upregulating RTKs like EGFR and HER2, which can reactivate downstream pro-survival signaling pathways.[2]
-
Activation of Parallel Signaling Pathways: Compensatory signaling pathways, such as the PIM kinases, can be activated in response to Akt inhibition, leading to resistance.[2]
Q2: Our experimental results with MK-2206 are not reproducible. What are the common sources of experimental variability?
A2: Inconsistent results can often be traced back to experimental design and execution. Here are several factors to consider:
-
Drug Stability and Storage: MK-2206 dihydrochloride (B599025) is soluble in DMSO.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3][4] Improper storage can lead to compound degradation and loss of activity.[5]
-
Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of viability assays. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.[6]
-
Assay Duration: The incubation time with MK-2206 will influence the observed effect. For cell viability or proliferation assays, treatment periods of 72 to 96 hours are common.[3] For signaling studies (e.g., Western blotting for p-Akt), shorter time points (e.g., 1, 6, or 24 hours) are more appropriate.[3]
-
Cell Passage Number: Using cells with a high passage number can introduce variability. It is recommended to use cells within a narrow and low passage number range.[3]
-
Vehicle Control: Ensure the final concentration of the DMSO vehicle is low (typically below 0.5%) to avoid solvent-induced toxicity or precipitation of the compound in the culture medium.[3]
Q3: We are not observing the expected downstream effects on Akt signaling after MK-2206 treatment. What could be the problem?
A3: Several factors can lead to a lack of observable downstream effects:
-
Suboptimal Concentration and Treatment Time: A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line.[5] While Akt phosphorylation may be inhibited at lower doses, higher concentrations of MK-2206 may be required to see significant effects on downstream targets like 4E-BP1 and to induce apoptosis.[1]
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate Akt and its substrates during sample preparation. It is critical to work quickly on ice and use lysis buffers containing fresh phosphatase inhibitors.[6]
-
Western Blotting Technique: For detecting phospho-proteins like p-Akt, using Bovine Serum Albumin (BSA) for blocking is generally recommended over milk, as milk contains phosphoproteins that can increase background noise.[6] Ensure your primary antibody is validated for the specific phosphorylated residue of interest.[6]
-
Feedback Loops and Pathway Crosstalk: The PI3K/Akt/mTOR pathway is complex with multiple feedback loops. Inhibition of Akt can sometimes lead to the activation of other signaling pathways that can compensate for the initial inhibition.[7]
Data Presentation
Table 1: Reported IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 | [8] |
| CNE-1 | Nasopharyngeal Carcinoma | 3-5 | [8] |
| CNE-2 | Nasopharyngeal Carcinoma | 3-5 | [8] |
| HONE-1 | Nasopharyngeal Carcinoma | 3-5 | [8] |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | [3][9] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 | [9] |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | [9] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | [3] |
| MTC-TT | Medullary Thyroid Cancer | ~4-7 (at 2-4 days) | [10] |
| Mia PaCa-2 | Pancreatic Cancer | ~1 (in combination) | [11] |
| Panc-1 | Pancreatic Cancer | ~1 (in combination) | [11] |
| T47D | Breast Cancer | ~0.21 | [12] |
| U87-MG | Glioblastoma | ~5 | [12] |
| PC-3 | Prostate Cancer | ~10 | [12] |
Note: IC50 values can vary depending on the specific assay conditions, duration of treatment, and cell line passage number. This table provides approximate values for reference.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[3][12]
-
Drug Preparation: Prepare a serial dilution of MK-2206 in a complete cell culture medium. A typical starting range is 0.01 to 30 µM.[3] It is essential to include a vehicle control (medium containing the same concentration of DMSO as the highest MK-2206 concentration).[3]
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of MK-2206.[3] Incubate for the desired treatment duration (e.g., 72 or 96 hours).[3]
-
MTT Addition and Incubation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization and Absorbance Reading: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12] Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Western Blot Analysis of Akt Signaling Pathway
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of MK-2206 for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and downstream targets like phospho-GSK3β, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Mandatory Visualization
Caption: Simplified signaling pathway of MK-2206 action.
Caption: Logical workflow for troubleshooting MK-2206 experiments.
References
- 1. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential effects of the Akt inhibitor MK-2206 on migration and radiation sensitivity of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mitigating MK-2206-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating toxicities associated with the AKT inhibitor MK-2206 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with MK-2206 in animal models?
A1: The most frequently reported toxicities associated with MK-2206 administration in preclinical animal models include:
-
Metabolic Dysregulation: Hyperglycemia (high blood sugar) and hyperinsulinemia (high insulin (B600854) levels) are common on-target effects due to the role of AKT in insulin signaling.[3]
-
General Systemic Toxicities: These can include fatigue, weight loss, and in some cases, treatment-related deaths at higher doses.[4]
Q2: How can I reduce MK-2206-induced toxicity while maintaining its anti-tumor efficacy?
A2: Several strategies can be employed to mitigate MK-2206 toxicity:
-
Intermittent Dosing Schedules: Administering MK-2206 on a weekly or thrice-weekly schedule, rather than daily, has been shown to be better tolerated while still demonstrating significant AKT pathway inhibition and anti-tumor activity.[5][6]
-
Combination Therapy: Combining MK-2206 with other chemotherapeutic or targeted agents can allow for the use of lower, less toxic doses of MK-2206 while achieving synergistic or additive anti-tumor effects.[7][8][9]
-
Dietary Management: For managing hyperglycemia, implementing a fasting protocol prior to and a low-carbohydrate diet following MK-2206 administration can be effective.
-
Dose Reduction: If significant toxicity is observed, reducing the dose of MK-2206 is a primary approach to manage adverse effects.[4]
Q3: What is the mechanism behind MK-2206-induced hyperglycemia?
A3: MK-2206 is an inhibitor of the AKT signaling pathway, which is a crucial component of the insulin signaling cascade. By inhibiting AKT, MK-2206 can lead to peripheral insulin resistance, increased glucose production by the liver (gluconeogenesis), and breakdown of glycogen (B147801) (glycogenolysis), all of which contribute to elevated blood glucose levels.[3]
Troubleshooting Guides
Managing Hyperglycemia
Issue: Animals exhibit elevated blood glucose levels after MK-2206 administration.
Troubleshooting Steps:
-
Monitor Blood Glucose: Regularly monitor blood glucose levels using a glucometer. Blood can be sampled from the tail vein. It is advisable to perform monitoring on conscious animals to avoid the confounding effects of anesthesia on glucose levels.
-
Implement a Fasting Protocol: Fasting mice for 3-4 hours or rats overnight (with access to water) before MK-2206 administration can help reduce baseline liver glycogen levels and attenuate the subsequent hyperglycemic spike.
-
Introduce a Low-Carbohydrate Diet: Switching to a low-carbohydrate or ketogenic diet after drug administration can effectively reduce diet-induced hyperglycemia.[10]
-
Consider Insulin Therapy: For severe or persistent hyperglycemia, insulin administration may be necessary. The type of insulin (e.g., long-acting) and the dosing regimen will need to be optimized for the specific animal model and study design.
Managing Skin Rash
Issue: Animals develop a noticeable skin rash, which may be pruritic.
Troubleshooting Steps:
-
Visual Scoring: Implement a standardized visual scoring system to quantify the severity of the rash. This can be based on the extent of erythema (redness), edema (swelling), and desquamation (scaling/flaking).
-
Dose Modification: If the rash is severe (e.g., leading to open sores or significant distress), consider reducing the dose of MK-2206 or temporarily interrupting treatment until the rash resolves.
-
Intermittent Dosing: Switching from a daily to a less frequent dosing schedule (e.g., weekly) may reduce the incidence and severity of skin toxicities.[5]
-
Supportive Care: Ensure animals have clean bedding to minimize the risk of infection in affected areas. While specific topical treatments are not well-documented for MK-2206-induced rash in preclinical models, maintaining a clean environment is crucial.
Data Presentation
Table 1: MK-2206 Dosing Schedules and Observed Toxicities in Animal Models
| Animal Model | Xenograft | MK-2206 Dose and Schedule | Observed Toxicities | Reference |
| Nude Mice | CNE-2 (Nasopharyngeal) | 240 mg/kg, three times a week | Temporal body weight reduction | [6] |
| Nude Mice | CNE-2 (Nasopharyngeal) | 480 mg/kg, once a week | Temporal body weight reduction | [6] |
| Nude Mice | ZR75-1 (Breast) | 240 mg/kg, once a week | Well-tolerated | [4] |
| Nude Mice | ZR75-1 (Breast) | 480 mg/kg, once a week | Well-tolerated | [4] |
| Nude Mice | MCF7 (Breast) | 480 mg/kg initial dose, reduced to 360 mg/kg weekly | General fatigue, 3/7 mouse deaths | [4] |
| Nude Mice | BT474 (Breast) | 360 mg/kg, weekly | 2/6 mouse deaths | [4] |
| Nude Mice | Solid Tumor Xenografts | 180 mg/kg, M-W-F | Generally well-tolerated, 4.0% treatment-related deaths |
Table 2: Mitigating MK-2206-Induced Hyperglycemia
| Mitigation Strategy | Animal Model | Outcome | Reference |
| Fasting before drug administration | Mice | Attenuates hyperglycemia by reducing baseline liver glycogen | |
| Low-carbohydrate (7%) or 0% carbohydrate diet | Mice | Effectively reduces diet-induced hyperglycemia |
Experimental Protocols
Protocol for Mitigating Hyperglycemia with a Low-Carbohydrate Diet
-
Animal Model: C57BL/6J mice are commonly used for diet-induced metabolic studies.
-
Diet Formulation:
-
Control Diet: Standard chow (e.g., 54% carbohydrate, 4.5% fat, 20% protein).
-
Low-Carbohydrate Diet: A diet with reduced carbohydrate content (e.g., slowly digestible carbohydrate diet) can be used. A ketogenic diet is an extreme form of a low-carbohydrate diet.
-
-
Acclimatization: Acclimate animals to the housing conditions and standard chow for at least one week before the start of the experiment.
-
Induction of Hyperglycemia (if part of the model): For studies on established hyperglycemia, a high-fat diet followed by low-dose streptozotocin (B1681764) (STZ) can be used to induce a diabetic phenotype.[10]
-
MK-2206 Administration: Administer MK-2206 via oral gavage at the desired dose and schedule.
-
Dietary Intervention:
-
Prophylactic: Start the low-carbohydrate diet concurrently with or immediately after the first dose of MK-2206.
-
Therapeutic: Switch to the low-carbohydrate diet upon detection of hyperglycemia.
-
-
Monitoring:
-
Monitor blood glucose levels from tail vein blood at regular intervals (e.g., 0, 2, 4, 8, 24 hours post-dose) using a glucometer.
-
Monitor body weight and food intake daily.
-
At the end of the study, serum insulin and liver glycogen levels can be measured.
-
Visualizations
Signaling Pathways
Caption: The PI3K/AKT signaling pathway and the inhibitory action of MK-2206.
Experimental Workflow for Mitigating Toxicity
Caption: Experimental workflow for mitigating MK-2206-induced toxicity in animal models.
References
- 1. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and early clinical evaluation of the oral AKT inhibitor, MK-2206, for the treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 10. Treatment of Diabetic Mice with a Combination of Ketogenic Diet and Aerobic Exercise via Modulations of PPARs Gene Programs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Acquired Resistance to MK-2206
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the allosteric AKT inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to MK-2206?
Acquired resistance to MK-2206 is a multifaceted issue involving several key cellular changes. The most commonly reported mechanisms include:
-
Upregulation of AKT3: In breast cancer models, a significant increase in AKT3 expression has been observed in resistant cells. This isoform can compensate for the inhibition of AKT1 and AKT2 by MK-2206, which is less potent against AKT3. Knockdown of AKT3 has been shown to restore sensitivity to the inhibitor.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effects of AKT inhibition. This often involves the upregulation and hyper-phosphorylation of various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and IGF1R.[4][5][6]
-
Compensatory Activation of the PI3K/mTOR Pathway: While MK-2206 targets AKT, resistant cells may exhibit a compensatory activation of downstream components of the PI3K/mTOR pathway, such as mTOR itself.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2, can lead to increased efflux of MK-2206 from the cancer cells, thereby reducing its intracellular concentration and efficacy.[8][9]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells that acquire resistance to MK-2206 may undergo an epithelial-to-mesenchymal transition, which is associated with increased invasive properties.[1][2]
Q2: My MK-2206-resistant cell line shows increased expression of another AKT isoform. Is this a known resistance mechanism?
Yes, this is a well-documented mechanism of resistance. Specifically, in breast cancer cell lines, acquired resistance to MK-2206 has been strongly associated with the marked upregulation of AKT3 expression.[1][2][3] MK-2206 has a lower potency against AKT3 compared to AKT1 and AKT2.[8][10] Therefore, the increased expression of AKT3 allows the cells to maintain AKT signaling despite the presence of the inhibitor. Studies have shown that the knockdown of AKT3, but not AKT1 or AKT2, in these resistant cells can restore their sensitivity to MK-2206.[1][2]
Q3: We are observing increased phosphorylation of receptor tyrosine kinases (RTKs) in our resistant clones. How can we address this?
The upregulation and activation of RTKs is a common strategy employed by cancer cells to bypass AKT inhibition. To address this, a combination therapy approach is often effective. Consider co-treatment with an inhibitor targeting the specific upregulated RTK. For instance, if you observe increased EGFR phosphorylation, combining MK-2206 with an EGFR inhibitor like gefitinib (B1684475) may overcome the resistance.[4][5] Similarly, if HER2 is activated, a combination with a HER2-targeted therapy could be beneficial.
Q4: Can resistance to MK-2206 be reversed?
Some studies suggest that resistance to MK-2206 can be reversible. In a breast cancer model, when the drug was removed from the culture medium of resistant cells, they regained sensitivity to AKT inhibition. This reversal was accompanied by a reduction in AKT3 expression and a re-expression of epithelial markers, suggesting that epigenetic reprogramming plays a role in the acquisition of resistance.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Loss of MK-2206 efficacy in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Investigate Mechanism: Analyze the expression and phosphorylation status of AKT isoforms (especially AKT3), key RTKs (EGFR, HER2, IGF1R), and downstream mTOR pathway components.[1][4][7] 3. Evaluate Drug Efflux: Assess the expression of ABC transporters like ABCG2.[8][9] |
| MK-2206 treatment leads to compensatory activation of other signaling pathways. | Feedback loops and pathway crosstalk. | 1. Pathway Analysis: Use phospho-protein arrays or western blotting to identify the activated compensatory pathways (e.g., MAPK, mTOR).[7][10] 2. Combination Therapy: Test the efficacy of combining MK-2206 with inhibitors of the identified compensatory pathways (e.g., MEK inhibitors, mTOR inhibitors).[10] |
| Variable response to MK-2206 across different cancer cell lines with similar genetic backgrounds (e.g., PIK3CA mutation). | Intrinsic resistance factors or differing dependencies on AKT isoforms. | 1. Assess AKT Isoform Ratios: Analyze the relative expression levels of AKT1, AKT2, and AKT3. Lower ratios of AKT1/AKT2 have been associated with reduced sensitivity.[11] 2. PTEN Status: Although not always predictive, confirm the PTEN status of your cell lines, as PTEN loss can confer sensitivity.[11] |
| In vivo xenograft models show poor response to MK-2206 despite in vitro sensitivity. | Pharmacokinetic/pharmacodynamic (PK/PD) issues or tumor microenvironment factors. | 1. Verify Target Engagement: Assess the phosphorylation of AKT and its downstream targets (e.g., PRAS40) in tumor tissue to confirm that MK-2206 is reaching its target at an effective concentration.[12] 2. Combination with Chemotherapy: Consider combining MK-2206 with standard chemotherapy agents like paclitaxel, as this has shown synergistic effects in some models.[11][13] |
Quantitative Data Summary
Table 1: IC50 Values of MK-2206 in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| T47D | 0.17 | 2.71 (with ectopic AKT3 expression) | 16 | [1] |
| T47D (shRNA Control) | 0.21 | - | - | [1] |
| T47D (shRNA AKT3) | 0.06 | - | - | [1] |
Table 2: Potency of Various AKT Inhibitors Against AKT Isoforms
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Type | Reference |
| MK-2206 | 5 | 12 | 65 | Allosteric | [8][10] |
| GDC-0068 | 5 | 18 | 8 | ATP-Competitive | [1] |
| GSK690693 | 2 | 13 | 9 | ATP-Competitive | [1] |
Experimental Protocols
1. Generation of MK-2206 Resistant Cell Lines
This protocol describes a common method for developing cell lines with acquired resistance to MK-2206.
-
Materials:
-
Parental cancer cell line of interest (e.g., T47D)
-
Complete growth medium
-
MK-2206 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
-
Methodology:
-
Dose Escalation Method:
-
Culture the parental cells in their complete growth medium.
-
Begin by treating the cells with a low concentration of MK-2206 (e.g., starting from 0.2 µM).
-
Gradually increase the dose of MK-2206 over a period of several weeks to months (e.g., up to 5 µM). The rate of increase should be guided by the recovery of the cell population after each dose escalation.
-
Maintain a parallel culture of parental cells treated with DMSO as a control.
-
Replace the medium with fresh MK-2206 or DMSO every 3-4 days.
-
-
Chronic High-Dose Exposure Method:
-
Continuously expose the parental cells to a high concentration of MK-2206 (e.g., 5 µM) for an extended period (e.g., 2 months).
-
Monitor the culture for the emergence of resistant colonies.
-
Expand the resistant colonies to establish a stable resistant cell line.
-
-
Maintenance of Resistant Cells:
-
Once established, continuously culture the resistant cells in the presence of the maintenance concentration of MK-2206 to retain the resistant phenotype.
-
-
2. Western Blot Analysis for Key Signaling Proteins
This protocol outlines the steps for assessing changes in protein expression and phosphorylation in resistant cells.
-
Materials:
-
Parental and MK-2206-resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT1, -AKT2, -AKT3, -pAKT(S473), -pAKT(T308), -EGFR, -pEGFR, -HER2, -pHER2, -pS6, -GAPDH, -β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Key mechanisms of acquired resistance to the AKT inhibitor MK-2206.
Caption: Workflow for generating and characterizing MK-2206 resistant cell lines.
References
- 1. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 9. The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-2206 and PTEN Status
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of PTEN (Phosphatase and Tensin Homolog) status on the efficacy of the allosteric AKT inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: What is the general expectation of MK-2206 efficacy in PTEN-deficient versus PTEN-proficient cancer models?
A: Preclinical data strongly suggest that cancer cell lines with PTEN loss or mutations are significantly more sensitive to MK-2206.[1][2] This is because PTEN is a negative regulator of the PI3K/AKT signaling pathway.[1] Its absence leads to hyperactivation of AKT, making the cells more dependent on this pathway for survival and proliferation. Therefore, inhibiting AKT with MK-2206 is expected to have a potent anti-tumor effect in PTEN-deficient models. In contrast, PTEN-proficient cells may have alternative survival pathways and are generally less sensitive to single-agent AKT inhibition.
Q2: Do clinical trial results with MK-2206 in PTEN-deficient tumors align with preclinical findings?
A: The clinical data presents a more complex picture. While preclinical studies show a clear sensitivity of PTEN-deficient models to MK-2206, a phase II clinical trial in patients with advanced breast cancer harboring PIK3CA/AKT1 mutations or PTEN loss showed limited clinical activity for MK-2206 as a monotherapy.[3][4][5][6] In the cohort of patients with PTEN loss/mutation, the objective response rate (ORR) was 0%, although a 6-month progression-free survival (PFS) of 11% was observed in one patient.[4][5][6] This discrepancy may be due to factors such as tumor heterogeneity, the development of resistance mechanisms, and challenges in achieving adequate and sustained target inhibition in patients at tolerable doses.[3][4]
Q3: How is PTEN status typically determined in experimental settings?
A: PTEN status can be assessed using several methods:
-
Immunohistochemistry (IHC): To evaluate PTEN protein expression levels in tumor tissue. A complete lack of staining or significantly reduced staining intensity compared to internal controls (e.g., stromal cells) is indicative of PTEN loss.[3]
-
DNA Sequencing: To identify mutations in the PTEN gene that may lead to a non-functional protein.
-
Western Blotting: To quantify PTEN protein levels in cell lysates.
-
Gene Expression Analysis (e.g., RNA-seq, qPCR): To measure PTEN mRNA levels, though this may not always correlate with protein expression due to post-transcriptional regulation.
Q4: Can PTEN status change over the course of treatment or with disease progression?
A: Yes, PTEN status can be dynamic. A phase II study with MK-2206 noted that two patients who had PTEN loss based on archival tumor tissue showed PTEN expression in pre-treatment biopsies.[3][4][5] This highlights the importance of using recent tumor biopsies for biomarker assessment, as tumor heterogeneity and evolution can alter biomarker status over time.[3][4]
Troubleshooting Guide
Issue 1: My PTEN-deficient cell line is showing unexpected resistance to MK-2206.
-
Possible Cause 1: Activation of bypass signaling pathways.
-
Troubleshooting Step: Investigate the activation status of parallel pathways, such as the RAS/RAF/MEK/ERK pathway. Some studies suggest that mutations in RAS/RAF can confer resistance to MK-2206.[1] Consider co-targeting AKT and the identified bypass pathway.
-
-
Possible Cause 2: Sub-optimal drug concentration or exposure.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 value for your specific cell line. Ensure that the concentration and duration of MK-2206 treatment are sufficient to inhibit AKT signaling. Monitor the phosphorylation of downstream targets of AKT, such as PRAS40 and S6 ribosomal protein, to confirm target engagement.
-
-
Possible Cause 3: Differences in AKT isoform dependency.
-
Troubleshooting Step: MK-2206 is a pan-AKT inhibitor, but with varying potency against the three isoforms (AKT1, AKT2, and AKT3).[7][8] Some studies suggest that PTEN-deficient tumors may have a specific dependency on AKT2 for survival.[9] If your model is less sensitive, it might be due to a reliance on an AKT isoform that is less potently inhibited by MK-2206.
-
-
Possible Cause 4: Cell line identity or integrity.
-
Troubleshooting Step: Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure that the PTEN status of your specific cell stock is as expected.
-
Issue 2: In vivo tumor growth of my PTEN-deficient xenograft is not significantly inhibited by MK-2206.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) issues.
-
Troubleshooting Step: The administered dose of MK-2206 may not be achieving sufficient concentration in the tumor tissue to inhibit AKT signaling effectively.[3][4] Conduct PK/PD studies to correlate drug levels in plasma and tumor with the inhibition of downstream biomarkers (e.g., pAKT, pPRAS40). In a phase I trial, a dose of 60 mg on alternate days was established as the maximum tolerated dose.[10]
-
-
Possible Cause 2: Tumor microenvironment-mediated resistance.
-
Troubleshooting Step: The tumor microenvironment can provide survival signals that bypass the effects of AKT inhibition. Consider evaluating the expression of growth factors and cytokines in the tumor and stroma.
-
-
Possible Cause 3: Combination therapy may be required.
-
Troubleshooting Step: Preclinical and clinical data suggest that MK-2206 may be more effective in combination with other agents.[1] For instance, it has shown synergistic effects with paclitaxel (B517696) in breast cancer models and has been evaluated in combination with docetaxel (B913) in prostate cancer.[1][11]
-
Issue 3: Discrepancy between archival and pre-treatment tumor biopsy for PTEN status.
-
Possible Cause: Tumor heterogeneity and clonal evolution.
Quantitative Data Summary
Table 1: In Vitro Efficacy of MK-2206 in Cancer Cell Lines with Different PTEN Status
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | MK-2206 IC50 (µM) | Reference |
| ZR75-1 | Breast Cancer | Mutant | Wild-Type | Sensitive | [1] |
| T47D | Breast Cancer | Wild-Type | Mutant (H1047R) | Sensitive | [1] |
| MCF7 | Breast Cancer | Wild-Type | Mutant (E545K) | Sensitive | [1] |
| MDA-MB-468 | Breast Cancer | PTEN-null | Wild-Type | Sensitive | [1] |
| BT549 | Breast Cancer | PTEN-null | Wild-Type | Sensitive | [1] |
| OCUT1 | Thyroid Cancer | Mutant | Not Specified | ~0.5 | [12] |
| FTC133 | Thyroid Cancer | Mutant | Not Specified | <0.5 | [12] |
| SW1736 | Thyroid Cancer | Wild-Type | Wild-Type | >1000 (Resistant) | [12] |
| WRO | Thyroid Cancer | Wild-Type | Wild-Type | >1000 (Resistant) | [12] |
Note: "Sensitive" indicates that the cell line was reported as being sensitive to MK-2206, but a specific IC50 value was not provided in the primary reference.
Table 2: Clinical Efficacy of MK-2206 in a Phase II Trial in Advanced Breast Cancer
| Patient Cohort | N | Objective Response Rate (ORR) | 6-month Progression-Free Survival (PFS) | Reference |
| PIK3CA/AKT1 Mutation | 18 | 5.6% (1/18) | 5.6% (1/18) | [5][6] |
| PTEN Loss/Mutation | 9 | 0% (0/9) | 11% (1/9) | [5][6] |
Experimental Protocols
1. Determination of PTEN Status by Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Antibody Incubation: Sections are incubated with a primary antibody against PTEN.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the staining.
-
Scoring: PTEN expression is evaluated based on staining intensity and the percentage of positive tumor cells. Staining in normal adjacent tissue or stromal cells serves as an internal positive control. Loss of PTEN is defined as a complete absence or markedly reduced staining in tumor cells compared to the internal control.[3]
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of MK-2206 for a specified period (e.g., 72 hours).
-
Assay:
-
MTT: MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.
-
CellTiter-Glo®: Reagent is added to measure ATP levels, which correlate with cell viability. Luminescence is measured.
-
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of MK-2206.
3. In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, MK-2206). MK-2206 is typically administered orally.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.[1]
Visualizations
Caption: PI3K/AKT signaling pathway and the role of PTEN and MK-2206.
Caption: Troubleshooting workflow for MK-2206 resistance in PTEN-deficient models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II Trial of AKT Inhibitor MK-2206 in Patients With Advanced Breast Cancer Who Have Tumors With PIK3CA or AKT Mutations, and/or PTEN loss/PTEN Mutation [ir.vanderbilt.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: PIK3CA Mutations and MK-2206 Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the relationship between PIK3CA mutations and cellular sensitivity to the allosteric AKT inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of MK-2206?
MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1] It binds to a pocket at the interface of the catalytically active kinase and the pleckstrin homology (PH) domains, locking AKT in a closed, inactive conformation.[2][3] This prevents its activation by PDK1 and subsequently inhibits the downstream PI3K/AKT signaling pathway, which can lead to the induction of apoptosis and inhibition of tumor cell proliferation.[1] MK-2206 is a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3).[2][4]
Q2: Are cancer cells with PIK3CA mutations generally more sensitive to MK-2206?
Yes, preclinical studies have demonstrated that cancer cell lines harboring activating mutations in PIK3CA are often more sensitive to MK-2206.[5][6][7] These mutations lead to the hyperactivation of the PI3K/AKT pathway, creating a dependency or "addiction" to this signaling axis for survival and proliferation.[8] By inhibiting AKT, MK-2206 effectively shuts down this critical oncogenic signaling. For instance, introducing PIK3CA mutant plasmids into normal-like breast cells enhanced their sensitivity to MK-2206.[6]
Q3: Why are some PIK3CA-mutant cell lines resistant to MK-2206?
While a PIK3CA mutation is a strong indicator of potential sensitivity, it does not guarantee a response to MK-2206.[6] Several resistance mechanisms have been identified:
-
Upregulation of AKT3: Chronic exposure to MK-2206 can lead to the upregulation of AKT3 at both the mRNA and protein levels, conferring resistance. Depletion of AKT3 in these resistant cells can restore sensitivity.[9]
-
Compensatory Signaling Pathways: Tumor cells can activate other survival pathways to bypass the inhibition of AKT.
-
Downstream Mutations: Alterations in components downstream of AKT can also mediate resistance.
-
Loss of Negative Regulators of mTORC1: The loss of genes that negatively regulate mTORC1, a downstream effector of AKT, can result in sustained mTOR signaling even when the PI3K-AKT pathway is inhibited, leading to resistance.[10]
Q4: What has been the clinical experience with MK-2206 in patients with PIK3CA-mutant tumors?
Clinical trial results have been mixed, showing limited single-agent activity. A phase II trial in patients with advanced breast cancer harboring PIK3CA or AKT1 mutations, or PTEN loss, found that MK-2206 monotherapy had limited clinical efficacy.[11][12] The objective response rate (ORR) in the PIK3CA/AKT1 mutation group was only 5.6%.[2][11] This may be due to inadequate target inhibition at tolerable doses in heavily pre-treated patients and the evolution of resistance mechanisms.[11][12] Similarly, a neoadjuvant phase II trial of MK-2206 combined with anastrozole (B1683761) in PIK3CA-mutant ER-positive breast cancer did not show an increase in efficacy compared to anastrozole alone.[13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for MK-2206 in PIK3CA-mutant cell lines.
-
Possible Cause 1: Cell Line Authenticity and Passage Number.
-
Troubleshooting Step: Always authenticate your cell lines using short tandem repeat (STR) profiling. Use cells within a low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Step: Ensure consistency in cell seeding density, serum concentration in the media, and the duration of drug exposure (e.g., 96 hours).[14] Different cell viability assays (e.g., MTT, SRB, CellTiter-Glo) can also yield different results; use a consistent method.
-
-
Possible Cause 3: Heterogeneity within the PIK3CA-mutant population.
Issue 2: Lack of correlation between AKT phosphorylation inhibition and cell death.
-
Possible Cause 1: Transient Inhibition.
-
Troubleshooting Step: Assess the duration of AKT phosphorylation inhibition. A single dose may only cause transient inhibition.[4] Perform a time-course experiment (e.g., 2, 8, 24, 48 hours) to monitor p-AKT levels after MK-2206 treatment.
-
-
Possible Cause 2: Cell Cycle Arrest vs. Apoptosis.
-
Troubleshooting Step: MK-2206 can induce both cell cycle arrest and apoptosis.[6][16] Analyze cell cycle distribution using flow cytometry (propidium iodide staining) and measure markers of apoptosis such as cleaved caspase-3 and cleaved PARP by Western blot to determine the primary outcome of treatment in your specific cell line.[16]
-
-
Possible Cause 3: Activation of Alternative Survival Pathways.
-
Troubleshooting Step: Investigate the activation of other signaling pathways (e.g., MAPK/ERK) upon AKT inhibition. A feedback activation of these pathways can promote survival. Consider combination therapies to co-target these escape routes.
-
Issue 3: Acquired resistance to MK-2206 in a previously sensitive cell line.
-
Possible Cause 1: Upregulation of AKT Isoforms.
-
Troubleshooting Step: As demonstrated in T47D breast cancer cells, resistance can be acquired through the upregulation of AKT3.[9] Analyze the expression levels of all three AKT isoforms (AKT1, AKT2, AKT3) via Western blot or qRT-PCR in your resistant cell line compared to the parental sensitive line.
-
-
Possible Cause 2: Emergence of Secondary Mutations.
-
Troubleshooting Step: While not specifically reported for MK-2206, acquired resistance to other PI3K pathway inhibitors can be mediated by secondary mutations in PIK3CA.[17] Consider sequencing the PIK3CA gene in your resistant cell line to check for new mutations.
-
Data Presentation
Table 1: In Vitro Sensitivity of Cancer Cell Lines to MK-2206
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | MK-2206 IC50 | Reference |
| T47D | Breast | H1047R Mutant | Wild-Type | ~0.17 µM | [9] |
| T47D (MK-2206 Resistant) | Breast | H1047R Mutant | Wild-Type | ~2.71 µM | [9] |
| MCF-7 | Breast | E545K Mutant | Wild-Type | Sensitive | [5][15] |
| OCUT1 | Thyroid | H1047R Mutant | Wild-Type | < 0.5 µM | [7] |
| K1 | Thyroid | Wild-Type (Ras Mutant) | Wild-Type | ~0.5 µM | [7] |
| FTC133 | Thyroid | Wild-Type (PTEN Mutant) | Mutant | < 0.5 µM | [7] |
| SW1736 | Thyroid | Wild-Type | Wild-Type | Resistant | [7] |
| SW1736 + PIK3CA H1047R | Thyroid | Transfected Mutant | Wild-Type | Sensitized | [7] |
| SW1736 + PIK3CA E545K | Thyroid | Transfected Mutant | Wild-Type | Sensitized | [7] |
| MTC-TT | Medullary Thyroid | Wild-Type (RET Mutant) | Wild-Type | ~4 µM (96h) | [16] |
Note: IC50 values can vary between studies due to different experimental conditions. "Sensitive" indicates significant growth inhibition as reported in the study, where a specific IC50 value may not have been provided.
Experimental Protocols
1. Cell Viability/Growth Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods used to assess MK-2206 sensitivity.[6]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of MK-2206 (e.g., 0.01 to 10 µM) for 96 hours.[14] Include a vehicle-only control (e.g., DMSO).
-
Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.
2. Western Blot Analysis for Pathway Inhibition
This protocol is a standard method to assess the phosphorylation status of AKT and its downstream targets.
-
Cell Lysis: Treat cells with MK-2206 for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and downstream targets like p-PRAS40, overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of MK-2206.
Caption: A typical experimental workflow for assessing MK-2206 sensitivity.
References
- 1. Facebook [cancer.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Trial of AKT Inhibitor MK-2206 in Patients With Advanced Breast Cancer Who Have Tumors With PIK3CA or AKT Mutations, and/or PTEN loss/PTEN Mutation [ir.vanderbilt.edu]
- 13. A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Akt Inhibitors: MK-2206 vs. Perifosine in Combination Therapy
For researchers, scientists, and drug development professionals, the strategic selection of combination therapy agents is paramount to enhancing therapeutic efficacy and overcoming drug resistance. This guide provides an objective comparison of two prominent Akt inhibitors, MK-2206 and perifosine (B1684339), when used in combination therapies, supported by experimental data, detailed protocols, and pathway visualizations.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Consequently, targeting key nodes in this pathway, such as the serine/threonine kinase Akt, has become a major focus of anticancer drug development. Both MK-2206 and perifosine are inhibitors of Akt, but they employ distinct mechanisms of action, leading to different outcomes in combination settings. MK-2206 is an allosteric inhibitor of all three Akt isoforms, while perifosine, an alkylphospholipid, primarily targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[1]
This guide delves into the comparative performance of these two agents in combination with other cancer therapeutics, highlighting their synergistic and antagonistic interactions, and providing the necessary data and protocols for informed research decisions.
Mechanism of Action: A Tale of Two Inhibitors
The differential mechanisms of MK-2206 and perifosine are foundational to understanding their varied effects in combination therapy.
MK-2206 , as an allosteric inhibitor, binds to a site on the Akt enzyme distinct from the ATP-binding pocket. This binding induces a conformational change that locks the kinase in an inactive state, preventing the phosphorylation of its downstream substrates.
Perifosine , on the other hand, is thought to disrupt the localization of Akt. By interacting with the cell membrane and the PH domain of Akt, it hinders the recruitment of Akt to the membrane, a crucial step for its activation by upstream kinases like PDK1.[2]
These mechanistic differences can lead to divergent downstream signaling consequences and ultimately, different interaction profiles with other drugs.
Comparative Efficacy in Combination Therapy: Synergy vs. Antagonism
Preclinical studies have revealed a striking divergence in the combinatorial effects of MK-2206 and perifosine, particularly when paired with inhibitors of the MAPK pathway.
A key study in thyroid cancer cells harboring both BRAFV600E and PIK3CA mutations provides a direct comparison. When combined with the BRAFV600E inhibitor PLX4032 or the MEK1/2 inhibitor AZD6244, MK-2206 demonstrated potent synergy , significantly enhancing the inhibition of cell proliferation with combination index (CI) values consistently below 1.[1][3] In stark contrast, perifosine exhibited strong antagonism with the same agents, with CI values greater than 1.[1][3]
The proposed mechanism for this discrepancy lies in their differential effects on the cell cycle. The combination of MK-2206 with PLX4032 or AZD6244 led to a dramatic G1 cell cycle arrest.[1][3] Conversely, perifosine alone induced a unique G2 cell cycle arrest, which was reversed when combined with the MAPK pathway inhibitors, providing a potential explanation for the observed antagonism.[1][3]
In neuroblastoma cells, both MK-2206 and perifosine showed enhanced cell death when combined with the downregulation of Ataxin-3 (ATXN3).[4] This suggests that in certain contexts, both drugs can benefit from the modulation of specific cellular pathways.
While direct head-to-head comparisons with conventional chemotherapies are less common, studies on MK-2206 have shown synergistic effects with agents like doxorubicin (B1662922) in hepatocellular carcinoma cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, providing a snapshot of the performance of MK-2206 and perifosine in combination therapies.
Table 1: Combination Index (CI) Values in Thyroid Cancer Cells [1][3]
| Combination | Cell Line | Combination Index (CI) | Interaction |
| MK-2206 + PLX4032 (BRAFV600Ei) | OCUT1 | < 1 | Synergy |
| MK-2206 + AZD6244 (MEKi) | OCUT1 | < 1 | Synergy |
| Perifosine + PLX4032 (BRAFV600Ei) | OCUT1 | > 1 | Antagonism |
| Perifosine + AZD6244 (MEKi) | OCUT1 | > 1 | Antagonism |
Table 2: IC50 Values of Single Agents in Selected Cancer Cell Lines
| Drug | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| MK-2206 | Mahlavu (Hepatocellular) | ~2.5 | [5] |
| MK-2206 | SNU475 (Hepatocellular) | ~2.5 | [5] |
| Perifosine | DU 145 (Prostate) | 28.8 | [6] |
| Perifosine | NCI-H1915 (Lung) | 2.5 | [6] |
Clinical Trial Landscape
Both MK-2206 and perifosine have been evaluated in numerous clinical trials, both as monotherapies and in combination regimens.
MK-2206 has been investigated in combination with various agents, including paclitaxel (B517696) and trastuzumab in HER2-positive solid tumors, and with anastrozole (B1683761) in ER-positive breast cancer.[7][8] A phase 1b study of MK-2206 with paclitaxel and trastuzumab established a recommended phase 2 dose and showed promising clinical activity.[7]
Perifosine has also undergone extensive clinical evaluation. Phase I/II trials have explored its combination with bortezomib (B1684674) and dexamethasone (B1670325) in multiple myeloma, and with capecitabine (B1668275) in colorectal cancer.[9][10] While some early trials showed promise, later-stage trials for perifosine were less successful, leading to the discontinuation of its development for some indications.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of the underlying biology and experimental designs, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition for MK-2206 and perifosine.
Caption: A generalized workflow for assessing the synergistic or antagonistic effects of drug combinations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of MK-2206 and perifosine.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of the drug combinations.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
Drug Treatment: Treat the cells with a range of concentrations of MK-2206, perifosine, and the combination partner, both as single agents and in combination at fixed ratios. Include a vehicle-treated control group.[11]
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[11]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[12]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effects of drug combinations on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with the desired drug concentrations for the specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[13]
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate on ice or at -20°C.[13][14]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.[13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and generate histograms to visualize the cell cycle distribution for each treatment group.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is used to assess the impact of drug combinations on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[15]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and other relevant pathway proteins (e.g., p-Akt Ser473, total Akt, p-S6, total S6).[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation in response to the different treatments.
Conclusion
The comparison of MK-2206 and perifosine in combination therapy reveals a critical lesson in drug development: drugs targeting the same pathway can have vastly different interaction profiles. The allosteric Akt inhibitor MK-2206 has demonstrated synergistic effects in combination with MAPK pathway inhibitors in preclinical models, a finding that is supported by a clear mechanistic rationale related to enhanced cell cycle arrest. In contrast, perifosine has shown antagonism in the same combinations, highlighting the importance of its unique mechanism of action and its distinct effects on cell cycle progression.
For researchers and drug developers, these findings underscore the necessity of empirical testing and a deep understanding of drug mechanisms when designing combination therapies. While both MK-2206 and perifosine have shown promise as single agents in certain contexts, their utility in combination regimens appears to be highly dependent on the specific combination partner and the underlying cellular context. The provided data and protocols offer a framework for further investigation into the optimal application of these and other Akt inhibitors in the ongoing effort to develop more effective cancer treatments.
References
- 1. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Downregulation of ATXN3 Enhances the Sensitivity to AKT Inhibitors (Perifosine or MK-2206), but Decreases the Sensitivity to Chemotherapeutic Drugs (Etoposide or Cisplatin) in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 7. A phase 1b study of the Akt-inhibitor MK-2206 in combination with weekly paclitaxel and trastuzumab in patients with advanced HER2-amplified solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perifosine , an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating MK-2206 Target Engagement in Tumors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the target engagement of MK-2206, an allosteric AKT inhibitor. This document outlines experimental data, detailed protocols, and comparisons with alternative AKT inhibitors.
MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B), a central node in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in cancer, promoting cell survival, proliferation, and resistance to therapy. MK-2206 inhibits AKT by binding to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[2] This guide will delve into the methodologies used to confirm that MK-2206 is effectively engaging its target in tumor cells and compare its performance with other AKT inhibitors.
The PI3K/AKT/mTOR Signaling Pathway and MK-2206 Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane. There, AKT is activated through phosphorylation at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates. MK-2206, as an allosteric inhibitor, prevents the conformational changes required for AKT activation.
Experimental Workflow for Validating Target Engagement
Validating that a drug engages its intended target is a critical step in preclinical and clinical development. For MK-2206, this primarily involves demonstrating the inhibition of AKT signaling in tumor cells or tissues. The following workflow outlines the key steps in this process.
Comparison of MK-2206 with Alternative AKT Inhibitors
Several other small molecule inhibitors targeting AKT have been developed. This section compares MK-2206 with three prominent alternatives: GDC-0068 (Ipatasertib), GSK690693, and AZD5363 (Capivasertib). A key difference is that MK-2206 is an allosteric inhibitor, while the others are ATP-competitive inhibitors.
| Inhibitor | Type | Target Isoforms (IC50) | Key Features |
| MK-2206 | Allosteric | AKT1 (8 nM), AKT2 (12 nM), AKT3 (65 nM)[3] | Orally bioavailable; less effective against AKT3.[3][4] |
| GDC-0068 (Ipatasertib) | ATP-Competitive | AKT1 (5 nM), AKT2 (18 nM), AKT3 (8 nM)[4] | Pan-AKT inhibitor with similar potency against all isoforms.[4] |
| GSK690693 | ATP-Competitive | AKT1 (2 nM), AKT2 (13 nM), AKT3 (9 nM)[4] | Potent pan-AKT inhibitor.[4] |
| AZD5363 (Capivasertib) | ATP-Competitive | AKT1, AKT2, AKT3 (IC50s in low nM range)[5] | Pan-AKT inhibitor with demonstrated clinical activity.[6] |
Table 1: Comparison of MK-2206 and Alternative AKT Inhibitors.
The following table summarizes the 50% inhibitory concentration (IC50) values of these inhibitors in various cancer cell lines, highlighting the differential sensitivity of tumors to these agents.
| Cell Line | Cancer Type | MK-2206 IC50 (µM) | GDC-0068 IC50 (µM) | AZD5363 IC50 (µM) |
| MCF-7 | Breast Cancer | ~1-5[2] | - | - |
| T47D | Breast Cancer | >10 (Resistant Line)[4] | >10 (Resistant Line)[4] | - |
| A549 | Lung Cancer | - | - | - |
| H157 | Lung Cancer | - | - | - |
| PC-3 | Prostate Cancer | - | - | - |
| HROG05 | Glioblastoma | - | Effective in this line[7] | - |
Key Experimental Protocols
Western Blot for Phospho-AKT and Downstream Targets
This is the most common method to assess MK-2206 target engagement. A reduction in the phosphorylation of AKT and its substrates indicates successful inhibition.
Materials:
-
Cancer cell lines of interest
-
MK-2206 and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-PRAS40, anti-phospho-GSK3β, and anti-total counterparts.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of MK-2206 (e.g., 0.1 to 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in phosphorylation indicates target engagement.[8]
In Vitro AKT Kinase Assay
This assay directly measures the enzymatic activity of AKT and the inhibitory effect of compounds like MK-2206.
Materials:
-
Recombinant active AKT1, AKT2, or AKT3 enzyme
-
AKT substrate (e.g., a specific peptide)
-
MK-2206 and other inhibitors
-
Kinase assay buffer
-
ATP (can be radiolabeled [γ-³²P]ATP or used in a luminescence-based assay like ADP-Glo™)
-
Detection reagents (e.g., phosphocellulose paper for radiolabeled assays, or a plate reader for luminescence)
Procedure (Example using a non-radioactive, luminescence-based assay):
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, recombinant AKT enzyme, and the AKT substrate.
-
Inhibitor Addition: Add serial dilutions of MK-2206 or a vehicle control. Pre-incubate briefly.
-
Initiate Kinase Reaction: Add ATP to start the reaction and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Add a reagent to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminometer.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[9]
Advanced Methods for Target Engagement Validation
Beyond traditional methods, several advanced techniques can provide more direct and quantitative evidence of target engagement in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a drug binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or other means. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay: This is a live-cell assay that measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein. An inhibitor that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of inhibitor affinity for its target in living cells.
Conclusion
Validating the target engagement of MK-2206 in tumors is a multi-faceted process that relies on a combination of robust experimental techniques. Western blotting to assess the phosphorylation status of AKT and its downstream effectors remains the cornerstone of this validation. In vitro kinase assays provide direct evidence of enzymatic inhibition. For more advanced and quantitative analysis in a cellular context, methods like CETSA and NanoBRET can be employed. By comparing the cellular and enzymatic potencies of MK-2206 with those of alternative AKT inhibitors, researchers can gain a comprehensive understanding of its therapeutic potential and make informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Biological and Molecular Effects of Small-Molecule Kinase Inhibitors on Human Glioblastoma Cells and Organotypic Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
The Synergistic Alliance of MK-2206 and Paclitaxel in Oncology Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the combination of the Akt inhibitor MK-2206 and the microtubule-stabilizing agent paclitaxel (B517696) represents a promising strategy in cancer therapy. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further investigation and development.
The rationale for combining MK-2206 and paclitaxel is rooted in their complementary mechanisms of action. Paclitaxel, a widely used chemotherapeutic agent, induces mitotic arrest and apoptosis.[1][2] However, cancer cells can develop resistance, often through the activation of pro-survival signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy.[3][4] MK-2206 is a potent and selective allosteric inhibitor of Akt, and its ability to block this pro-survival pathway has been shown to sensitize cancer cells to the cytotoxic effects of paclitaxel.[5][6]
Efficacy of Combination Therapy: A Quantitative Comparison
Numerous preclinical studies have demonstrated the enhanced anti-tumor efficacy of combining MK-2206 with paclitaxel across various cancer types, including ovarian, breast, gastric, and head and neck cancers.[3][5][7] The synergy of this combination is evident in increased cancer cell death, reduced cell proliferation, and significant tumor growth inhibition in animal models.
In Vitro Synergism and Cell Viability
The synergistic effect of MK-2206 and paclitaxel on cancer cell viability is consistently observed. The combination index (CI), a quantitative measure of drug interaction, is often used to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Cell Line | Cancer Type | Treatment Schedule | IC50 (Paclitaxel alone) | IC50 (MK-2206 alone) | Combination Effect (CI) | Reference |
| SKOV3 | Ovarian Cancer | Sequential (Paclitaxel then MK-2206) | Not Specified | > 10 µM | Synergistic | [3] |
| ES2 | Ovarian Cancer | Sequential (Paclitaxel then MK-2206) | Not Specified | > 10 µM | Synergistic | [3] |
| AGS | Gastric Cancer | Sequential (Carboplatin/Paclitaxel then MK-2206) | Not Specified | > 6 µM | Synergistic | [3] |
| SNU-1 | Gastric Cancer | Sequential (Carboplatin/Paclitaxel then MK-2206) | Not Specified | > 6 µM | Synergistic | [3] |
| SNU-16 | Gastric Cancer | Sequential (Carboplatin/Paclitaxel then MK-2206) | Not Specified | > 6 µM | Synergistic | [3] |
| HNSCC cell lines (4) | Head and Neck Squamous Cell Carcinoma | Not Specified | Sensitive | Some sensitive | Synergistic in all lines | [7] |
| ZR75-1 (PTEN-mutant) | Breast Cancer | Not Specified | Not Specified | Not Specified | Synergistic | [8] |
Note: IC50 values and CI are highly dependent on experimental conditions and the specific cell line.
Induction of Apoptosis
The combination of MK-2206 and paclitaxel leads to a significant increase in apoptosis compared to either agent alone. This is often quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (% of cells) | Reference |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Paclitaxel + MK-2206 | Apoptotic synergy observed | [7] |
| Breast Cancer cell lines | Breast Cancer | Paclitaxel + MK-2206 | Increased apoptosis | [5] |
| Ovarian Cancer cell lines | Ovarian Cancer | Paclitaxel + MK-2206 | Effectively promoted cell death | [3] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have provided compelling evidence for the in vivo efficacy of the MK-2206 and paclitaxel combination.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| ZR75-1 | Breast Cancer | MK-2206 + Paclitaxel | Significantly greater than either agent alone | [8] |
| Advanced Solid Tumors | Various | MK-2206 + Paclitaxel | Early evidence of antitumor activity | [9] |
Deciphering the Mechanism: Signaling Pathways and Molecular Events
The synergistic interaction between MK-2206 and paclitaxel is primarily attributed to the inhibition of the PI3K/Akt signaling pathway by MK-2206, which prevents the pro-survival signals that can be activated in response to paclitaxel-induced cellular stress.
Paclitaxel treatment can, in some cases, lead to the activation of Akt, which promotes cell survival and confers resistance. MK-2206 directly counteracts this by inhibiting Akt phosphorylation.[3] This inhibition has several downstream consequences that contribute to the synergistic effect:
-
Inhibition of Downstream Effectors: Inhibition of Akt by MK-2206 prevents the phosphorylation and activation of its downstream targets, such as 4E-BP1 and p70S6K, which are involved in protein synthesis and cell growth.[3]
-
Downregulation of Pro-Survival Proteins: The combination treatment has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[3]
-
Induction of Reactive Oxygen Species (ROS): The combination can lead to a significant enhancement of intracellular ROS, which can induce cellular damage and apoptosis.[3]
-
Restoration of p53: In some cellular contexts, the combination can restore the levels of the tumor suppressor protein p53, which may be downregulated by paclitaxel treatment alone.[3]
-
Effects on Autophagy: In certain cancer types like head and neck squamous cell carcinoma, the synergy may be linked to effects on autophagy, where MK-2206 induces autophagy and paclitaxel blocks a later step, leading to an accumulation of autophagosomes and eventual apoptosis.[7]
Caption: Signaling pathway of MK-2206 and paclitaxel synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.
Cell Viability Assay (e.g., CellTiter-Blue™)
This assay measures the metabolic capacity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of MK-2206, paclitaxel, or the combination. Include vehicle-only controls. For sequential treatment studies, one drug is added for a specific duration (e.g., 24 hours) before the addition of the second drug for a further incubation period (e.g., 48 hours).[3]
-
Assay: After the incubation period, add the CellTiter-Blue™ reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values and combination indices using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with MK-2206, paclitaxel, or the combination for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins to assess the activity of signaling pathways.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Bcl-2, cleaved PARP, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative protein expression levels.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, MK-2206 alone, paclitaxel alone, combination). Administer drugs according to a predetermined schedule and route (e.g., oral gavage for MK-2206, intravenous injection for paclitaxel).
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.
Caption: General experimental workflow for studying drug synergy.
Conclusion
The combination of MK-2206 and paclitaxel demonstrates significant synergistic anti-cancer effects in a wide range of preclinical models. By inhibiting the pro-survival Akt signaling pathway, MK-2206 effectively sensitizes cancer cells to paclitaxel-induced apoptosis. The data strongly support the clinical investigation of this combination therapy. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and optimize this promising therapeutic strategy. Phase I and Ib clinical trials have already demonstrated the tolerability and preliminary efficacy of this combination in patients with advanced solid tumors, paving the way for further clinical development.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-2206, an Akt inhibitor, enhances carboplatinum/paclitaxel efficacy in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of the oral AKT inhibitor MK-2206 plus carboplatin/paclitaxel, docetaxel, or erlotinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Akt inhibitor MK-2206 enhances the cytotoxicity of paclitaxel (Taxol) and cisplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unpacking the Preclinical and Clinical Data of AKT Inhibitors MK-2206 and GDC-0068
For researchers and drug development professionals navigating the landscape of PI3K/AKT/mTOR pathway inhibitors, a detailed comparison of lead candidates is crucial. This guide provides an in-depth, data-driven analysis of two prominent AKT inhibitors, MK-2206 and GDC-0068 (Ipatasertib), to inform preclinical research and clinical development strategies.
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. This pathway governs essential cellular processes, including proliferation, survival, and metabolism. Consequently, AKT has emerged as a high-priority target for therapeutic intervention. Among the numerous AKT inhibitors in development, MK-2206 and GDC-0068 have been extensively studied, each with a distinct mechanism of action and a growing body of preclinical and clinical data.
MK-2206 is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2][3]. In contrast, GDC-0068 (Ipatasertib) is an ATP-competitive inhibitor, also targeting all three AKT isoforms[4][5][6]. This fundamental difference in their mechanism of action can influence their potency, selectivity, and potential for off-target effects. This guide will dissect the available data for both compounds, presenting a clear comparison of their performance in various experimental settings.
Quantitative Data Summary
To facilitate a direct comparison of the preclinical potency of MK-2206 and GDC-0068, the following tables summarize their half-maximal inhibitory concentrations (IC50) against AKT isoforms and a panel of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) | Reference |
| MK-2206 | 8 | 12 | 65 | [2][7] |
| GDC-0068 | 5 | 18 | 8 | [5] |
Table 2: Cell Viability Inhibition (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | MK-2206 (µM) | GDC-0068 (µM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 3-5 | Not Reported | [8] |
| CNE-2 | Nasopharyngeal Carcinoma | 3-5 | Not Reported | [8] |
| HONE-1 | Nasopharyngeal Carcinoma | 3-5 | Not Reported | [8] |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 | Not Reported | [8] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 | Not Reported | [9] |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | Not Reported | [9] |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | Not Reported | [9] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | Not Reported | [9] |
| PC-3 | Prostate Cancer | Not Reported | ~0.1 | [4] |
| BT474M1 | Breast Cancer | Not Reported | ~0.2 | [4] |
| IGROV-1 | Ovarian Cancer | Not Reported | ~1 | [4] |
Signaling Pathway and Mechanisms of Action
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the distinct points of intervention for MK-2206 and GDC-0068.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate MK-2206 and GDC-0068.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of AKT isoforms.
Detailed Steps:
-
Reaction Setup: In a microplate, combine recombinant human AKT1, AKT2, or AKT3 enzyme with a specific substrate (e.g., GSK-3 fusion protein) in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of MK-2206, GDC-0068, or a vehicle control (DMSO) to the wells and pre-incubate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Western Blotting: Detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-GSK-3α/β Ser21/9).
-
Luminescence-based Assays: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/CCK-8)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of MK-2206 or GDC-0068 for a specified duration (e.g., 48-96 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT assays, solubilize the formazan (B1609692) crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). For CCK-8 assays, directly measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of AKT and its downstream targets, confirming the on-target activity of the inhibitors.
Detailed Steps:
-
Cell Lysis: Treat cells with MK-2206 or GDC-0068 for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, PRAS40, S6K, GSK3β, and other relevant pathway components.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a specified volume, randomize the animals into different treatment groups (vehicle control, MK-2206, GDC-0068).
-
Drug Administration: Administer the inhibitors at predetermined doses and schedules (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.
Preclinical and Clinical Findings
MK-2206: Preclinical studies have demonstrated that MK-2206 effectively inhibits AKT phosphorylation and induces apoptosis in various cancer cell lines, particularly those with PIK3CA mutations or PTEN loss[10]. In vivo, MK-2206 has shown anti-tumor activity in several xenograft models[9]. Clinical trials have evaluated MK-2206 as a monotherapy and in combination with other agents. While some clinical activity has been observed, responses have been modest in some settings, potentially due to challenges in achieving sustained target inhibition at tolerable doses[11][12]. The most common adverse events include rash and fatigue[13][14].
GDC-0068 (Ipatasertib): Preclinical data indicate that GDC-0068 potently inhibits AKT signaling and cell proliferation in cancer cell lines with activated AKT pathways[4][15]. It has demonstrated robust anti-tumor activity in multiple xenograft models[4]. In clinical trials, GDC-0068 has shown a manageable safety profile, with the most common side effects being gastrointestinal issues[5][16]. Promising clinical activity has been observed, particularly in combination with other therapies in specific patient populations, such as those with PTEN-deficient tumors[6][17].
Conclusion
Both MK-2206 and GDC-0068 are potent inhibitors of the AKT pathway with demonstrated preclinical anti-cancer activity. Their distinct mechanisms of action—allosteric versus ATP-competitive—may contribute to differences in their efficacy and safety profiles. While both have advanced to clinical trials, the development of predictive biomarkers to identify patient populations most likely to benefit from each specific inhibitor remains a key area of research. This head-to-head comparison of their preclinical and available clinical data provides a valuable resource for researchers working to advance the therapeutic potential of AKT inhibition in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase 2 study of MK-2206 in patients with incurable adenoid cystic carcinoma (Alliance A091104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
MK-2206: A Comparative Analysis of Efficacy in PIK3CA-Mutant versus Wild-Type Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the differential activity of the AKT inhibitor MK-2206, supported by experimental data and detailed protocols.
The allosteric pan-AKT inhibitor, MK-2206, has demonstrated significant anti-neoplastic activity by targeting the central PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway, often driven by activating mutations in the PIK3CA gene, is a frequent event in tumorigenesis.[1] This guide provides a comparative analysis of the efficacy of MK-2206 in cancer cell lines harboring PIK3CA mutations versus those with wild-type PIK3CA, supported by quantitative data and detailed experimental methodologies.
Enhanced Sensitivity of PIK3CA-Mutant Cells to MK-2206
A substantial body of evidence indicates that cancer cell lines with activating mutations in PIK3CA exhibit heightened sensitivity to MK-2206.[3][4][5] These mutations lead to the constitutive activation of the PI3K/AKT pathway, rendering the cells more dependent on this signaling cascade for their survival and proliferation. Consequently, the inhibition of AKT by MK-2206 has a more profound anti-tumor effect in these cells.
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of MK-2206 in a panel of breast cancer cell lines with varying PIK3CA and PTEN status. Cell lines with PIK3CA or PTEN mutations consistently show lower IC50 values, indicating greater sensitivity to MK-2206.[3]
| Cell Line | PIK3CA Status | PTEN Status | MK-2206 IC50 (µM) |
| Sensitive Lines | |||
| ZR75-1 | Wild-Type | Mutant | < 0.5 |
| BT-474 | Mutant (K111N) | Wild-Type | < 0.5 |
| T47D | Mutant (H1047R) | Wild-Type | < 0.5 |
| MCF7 | Mutant (E545K) | Wild-Type | < 0.5 |
| MDA-MB-453 | Mutant (H1047R) | Wild-Type | < 0.5 |
| Resistant Lines | |||
| MDA-MB-231 | Wild-Type | Wild-Type | > 5 |
| MDA-MB-468 | Wild-Type | Mutant | > 5 |
| SK-BR-3 | Wild-Type | Wild-Type | > 5 |
| HS578T | Wild-Type | Wild-Type | > 5 |
| BT-549 | Wild-Type | Mutant | > 5 |
Data compiled from studies on breast cancer cell lines.[3]
Studies using isogenic cell lines, where a specific mutation is introduced into a wild-type background, further confirm these findings. For instance, MCF10A normal-like breast epithelial cells transfected with PIK3CA E545K or H1047R mutants showed a significantly lower IC50 for MK-2206 compared to their wild-type counterparts.[3]
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
MK-2206 is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][6] It binds to a region of AKT that prevents its conformational change required for activation, thereby inhibiting its kinase activity in a non-ATP competitive manner.[1] This leads to the downstream inhibition of key cellular processes regulated by AKT.
Figure 1: The PI3K/AKT signaling pathway and the inhibitory action of MK-2206.
Experimental Workflows and Protocols
To assess the differential efficacy of MK-2206, a series of in vitro experiments are typically performed. The following diagram illustrates a standard workflow.
Figure 2: A typical experimental workflow for evaluating the efficacy of MK-2206.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay determines the effect of MK-2206 on cell viability and growth.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with increasing concentrations of MK-2206 for a specified period (e.g., 72 hours).
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of MK-2206 that inhibits cell growth by 50%.[3]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following MK-2206 treatment.
-
Cell Treatment: Treat cells with MK-2206 at desired concentrations for a defined period (e.g., 48-72 hours).[3]
-
Cell Collection: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][7][8]
Western Blotting for AKT Phosphorylation
This technique is used to assess the inhibition of AKT signaling by MK-2206.
-
Cell Lysis: Treat cells with MK-2206 for a specific duration, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473 and Thr308) and total AKT.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between MK-2206 and Other PI3K Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides an objective comparison of the allosteric Akt inhibitor MK-2206 with other key inhibitors of the PI3K/Akt/mTOR pathway, focusing on the critical issue of cross-resistance. Supported by experimental data, this document aims to illuminate the complex interplay between different agents targeting this crucial signaling cascade.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Consequently, it has become a prime target for cancer drug development. MK-2206, a potent and selective allosteric inhibitor of all three Akt isoforms, has shown promise in clinical trials. However, as with many targeted therapies, the development of resistance is a significant clinical challenge. A key question for researchers is whether resistance to MK-2206 confers cross-resistance to other inhibitors targeting the same pathway, such as the pan-PI3K inhibitors pictilisib (B1683980) (GDC-0941) and buparlisib (B177719) (BKM120), or the mTOR inhibitor everolimus (B549166) (RAD001).
Comparative Analysis of Inhibitor Sensitivity in Acquired Resistance
Understanding the sensitivity profile of cancer cells that have developed resistance to MK-2206 is crucial for designing effective second-line treatment strategies. Preclinical studies have begun to shed light on these cross-resistance patterns.
Cross-Resistance with ATP-Competitive Akt Inhibitors
One of the primary mechanisms of acquired resistance to the allosteric inhibitor MK-2206 involves the upregulation of AKT3.[1] In a study utilizing the T47D breast cancer cell line, which harbors a PIK3CA mutation, cells were made resistant to MK-2206 through continuous exposure.[1] These resistant cells demonstrated a significant increase in the half-maximal inhibitory concentration (IC50) for MK-2206, indicating a more than 10-fold increase in resistance compared to the parental cell line.[1]
Interestingly, these MK-2206-resistant cells also exhibited cross-resistance to GDC-0068, an ATP-competitive Akt inhibitor.[1] This suggests that the upregulation of AKT3 is a mechanism that can confer resistance to different classes of Akt inhibitors.
Table 1: Comparative IC50 Values in Parental and MK-2206-Resistant T47D Breast Cancer Cells
| Cell Line | MK-2206 IC50 (μM) | GDC-0068 IC50 (μM) | Fold Change in Resistance (vs. Parental) |
| T47D Parental | ~0.2 | ~0.3 | - |
| T47D MK-2206 Resistant | >2.0 | >3.0 | >10-fold |
Data summarized from Stottrup et al., Mol Cancer Ther, 2016.[1]
Sensitivity to Pan-PI3K Inhibitors
While direct experimental data on the sensitivity of MK-2206-resistant cell lines to the pan-PI3K inhibitors pictilisib and buparlisib is limited, studies on baseline sensitivity provide some context. A study on pancreatic ductal adenocarcinoma (PDAC) cell lines showed varying intrinsic sensitivity to both MK-2206 and buparlisib.[2] This suggests that the genetic background of the cancer cells plays a significant role in their response to different inhibitors within the PI3K pathway.
Conversely, research has shown that cell lines with acquired resistance to PI3K inhibitors can exhibit cross-resistance to MK-2206. This indicates that shared downstream signaling components and feedback loops can contribute to a broader resistance phenotype.
Sensitivity to mTOR Inhibitors
The mTOR inhibitor everolimus (RAD001) acts further downstream in the PI3K/Akt/mTOR pathway. Clinical data from a randomized phase 2 study in refractory renal cell carcinoma compared the efficacy of MK-2206 and everolimus. While this study did not directly assess cross-resistance in a preclinical model, it highlights that these two agents are often considered in similar clinical settings for PI3K pathway-driven cancers. The development of resistance to one agent may influence the choice of the other in subsequent lines of therapy.
Signaling Pathways and Resistance Mechanisms
The development of resistance to MK-2206 is often linked to the reactivation of the PI3K/Akt/mTOR pathway through various mechanisms. Understanding these mechanisms is key to predicting and overcoming cross-resistance.
As illustrated, inhibitors can target different nodes of this pathway. Resistance to an upstream inhibitor like one targeting PI3K might be overcome by a downstream inhibitor targeting mTOR, and vice-versa. However, resistance mechanisms that reactivate the pathway at or below the level of the initial inhibitor can lead to cross-resistance. For instance, the upregulation of AKT3 in MK-2206 resistant cells maintains signaling downstream of Akt, thus also conferring resistance to other Akt inhibitors.[1]
Experimental Protocols
To provide a framework for further research, detailed methodologies for key experiments are outlined below.
Generation of MK-2206-Resistant Cell Lines
-
Cell Culture: T47D breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Resistance: Resistance is induced by continuous exposure of the parental T47D cells to increasing concentrations of MK-2206, starting from a low dose and gradually escalating over several months.
-
Maintenance of Resistant Cells: The established resistant cell line is then continuously maintained in culture medium containing a high concentration of MK-2206 to preserve the resistance phenotype.[1]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Parental and MK-2206-resistant cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the inhibitors (MK-2206, pictilisib, buparlisib, everolimus) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curves.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Cells are treated with inhibitors for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence indicates that acquired resistance to the allosteric Akt inhibitor MK-2206 can lead to cross-resistance with other Akt inhibitors, primarily through mechanisms such as AKT3 upregulation.[1] While direct experimental data on cross-resistance to pan-PI3K inhibitors like pictilisib and buparlisib, and the mTOR inhibitor everolimus, in MK-2206-resistant models is still emerging, the intricate network of feedback loops and downstream effectors within the PI3K/Akt/mTOR pathway suggests a high potential for complex resistance patterns.
For researchers and drug developers, these findings underscore the importance of comprehensive preclinical testing of drug combinations and sequential therapies. Future studies should focus on generating MK-2206-resistant cell lines from diverse cancer types and systematically profiling their sensitivity to a broad panel of PI3K pathway inhibitors. This will be critical for the rational design of clinical trials aimed at overcoming resistance and improving patient outcomes.
References
- 1. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers of Response to MK-2206 in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for breast cancer hinges on the identification and validation of robust biomarkers to predict patient response. MK-2206, an allosteric inhibitor of the serine/threonine kinase AKT, has been a subject of extensive research. This guide provides a comparative overview of key biomarkers investigated for predicting response to MK-2206 in breast cancer, supported by experimental data and detailed methodologies.
Introduction to MK-2206 and the PI3K/AKT/mTOR Pathway
MK-2206 is a potent and selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), crucial nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in breast cancer, primarily through activating mutations in the PIK3CA gene or loss of the tumor suppressor phosphatase and tensin homolog (PTEN), leading to uncontrolled cell growth, proliferation, and survival.[2][3] Inhibition of AKT by MK-2206 is designed to counteract the effects of this hyperactivated pathway.[4]
dot
References
- 1. A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: MM-206 Disposal
This document provides comprehensive guidance on the proper disposal procedures for MM-206, a potent cytotoxic agent. Adherence to these protocols is mandatory to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a hazardous compound requiring specialized handling and disposal. All personnel must review the Safety Data Sheet (SDS) before working with this material.
Table 1: this compound Hazard Profile
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | ☠️ | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Germ Cell Mutagenicity | health hazard | Danger | H340: May cause genetic defects. |
| Hazardous to the Aquatic Environment | environment | Warning | H411: Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) Requirements
All handling and disposal of this compound and its contaminated materials must be performed within a certified chemical fume hood.
Table 2: Required PPE for this compound Handling and Disposal
| Body Part | PPE Specification | Material | Notes |
| Hands | Double-gloved | Nitrile or Neoprene | Change gloves immediately upon contamination. |
| Body | Disposable, solid-front lab coat | Polypropylene | Must be dedicated for this compound work. |
| Eyes | Chemical splash goggles | Polycarbonate | Must be worn at all times. |
| Respiratory | N95 or higher respirator | - | Required if handling outside a fume hood. |
This compound Waste Segregation and Disposal Protocol
Follow these steps meticulously to ensure safe and compliant disposal of all this compound waste streams.
Experimental Protocol: Step-by-Step this compound Waste Disposal
-
Decontamination of Surfaces and Equipment:
-
Prepare a 10% bleach solution fresh daily.
-
Wipe down all surfaces and non-disposable equipment within the fume hood that came into contact with this compound.
-
Allow a contact time of at least 15 minutes.
-
Follow the bleach wipe with a 70% ethanol (B145695) wipe to rinse away corrosive residue.
-
All wipes used in this process are to be disposed of as solid hazardous waste.
-
-
Segregation of Waste Streams:
-
Solid Waste:
-
Includes contaminated gloves, bench paper, pipette tips, vials, and wipes.
-
Place all solid waste into a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Container Label: "Hazardous Waste: this compound (Cytotoxic), CAS: [Insert CAS Number if known]"
-
-
Liquid Waste:
-
Includes unused this compound solutions, contaminated media, and solvent rinses.
-
Segregate aqueous-based and organic solvent-based waste into separate, clearly labeled, leak-proof hazardous waste containers.
-
Aqueous Waste Label: "Hazardous Waste: this compound (Aqueous), CAS: [Insert CAS Number]"
-
Solvent Waste Label: "Hazardous Waste: this compound (Solvent: [List Solvents]), CAS: [Insert CAS Number]"
-
-
Sharps Waste:
-
Includes contaminated needles, syringes, and razor blades.
-
Place all sharps directly into a designated, puncture-proof sharps container labeled "Hazardous Sharps Waste: this compound (Cytotoxic)".
-
-
-
Container Management and Final Disposal:
-
Do not fill any waste container beyond 80% of its capacity.
-
Ensure all container lids are securely fastened when not in use.
-
Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for final disposal. Do not pour any this compound waste down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating this compound waste.
Safeguarding Your Research: Essential Protocols for Handling MM-206
For laboratory professionals engaged in pioneering research and development, ensuring a safe environment is paramount. This guide provides immediate and essential safety and logistical information for handling MM-206, a powdered chemical compound. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to identify all potential hazards.[1][2][3] The physical form of this compound as a powder presents a risk of inhalation and dispersal, making proper PPE and handling techniques crucial.[1][3]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. For large spills, a chemical cartridge-type respirator may be necessary.[4] | Prevents inhalation of airborne this compound particles, which can cause respiratory tract irritation or other health issues.[1][5] |
| Eye Protection | Chemical safety goggles or a face shield.[4][6] | Protects eyes from splashes and airborne powder. Standard eyeglasses are not sufficient.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7] It is recommended to use double gloves.[4] | Prevents skin contact and absorption. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[4][8] |
| Body Protection | A lab coat or chemical-resistant gown with long cuffs that can be secured over gloves.[4] For larger quantities, a disposable coverall is recommended. | Provides a barrier against spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes.[5][9] | Protects feet from spills and falling objects. |
Operational Plans for Handling this compound
Safe handling of this compound requires adherence to established laboratory best practices.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Experimental Protocols
Weighing and Transfer:
-
Always handle this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the container to reduce dust generation.[1]
-
If possible, work on disposable bench covers to easily clean up any minor spills.[1]
-
Keep the container of this compound closed when not in use.[1]
Preparing Solutions:
-
When preparing a solution, slowly add the this compound powder to the liquid to prevent splashing and aerosolization.
-
Stir the mixture gently until the powder is fully dissolved.
-
Ensure the container is appropriately labeled with the contents and any associated hazards.
Spill and Disposal Plans
Accidents can happen, and a clear plan for spills and waste disposal is essential.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.[6]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and the associated risks.
-
Don PPE: If not already wearing it, don the appropriate PPE before attempting to clean the spill.[6]
-
Containment and Cleanup:
-
For small powder spills, gently cover with absorbent paper and lightly wet the paper, starting from the edges and moving inward, to prevent the powder from becoming airborne.[6]
-
Use a scoop or other tools to collect the material and place it in a designated hazardous waste container.[10]
-
For liquid spills containing this compound, use an appropriate absorbent material or a chemical spill kit to absorb the liquid.[10]
-
-
Decontamination: Clean the spill area with soap and water after the bulk of the material has been removed.[6]
-
Waste Disposal: Dispose of all contaminated materials, including absorbent pads and used PPE, as hazardous waste.[10]
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container for hazardous waste.[11] |
| Contaminated Labware | Decontaminate if possible. If not, dispose of as solid hazardous waste. |
| Contaminated PPE | Place in a designated hazardous waste bag or container immediately after use. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain unless authorized by your institution's environmental health and safety department. |
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. dekra.us [dekra.us]
- 3. saltegra.com [saltegra.com]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. international.tau.ac.il [international.tau.ac.il]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
